PD158780
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N-(3-bromophenyl)-6-N-methylpyrido[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5/c1-16-13-6-11-12(7-17-13)18-8-19-14(11)20-10-4-2-3-9(15)5-10/h2-8H,1H3,(H,16,17)(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHMLBXBRCITHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274443 | |
| Record name | pd 158780 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171179-06-9 | |
| Record name | N4-(3-Bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171179-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N4-(3-Bromophenyl)-N6-methylpyrido(3,4-d)pyrimidine-4,6-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171179069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | pd 158780 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD158780 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to PD158780: A Potent Inhibitor of the ErbB Receptor Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD158780 is a potent and specific, orally active inhibitor of the ErbB family of receptor tyrosine kinases (RTKs). This family, comprising the epidermal growth factor receptor (EGFR/ErbB1), ErbB2 (HER2), ErbB3 (HER3), and ErbB4 (HER4), plays a pivotal role in regulating cell proliferation, survival, differentiation, and migration. Dysregulation of ErbB signaling is a well-established driver in the pathogenesis of numerous human cancers. This compound exerts its effects by competitively inhibiting ATP binding to the kinase domain of these receptors, thereby blocking their autophosphorylation and subsequent activation of downstream signaling cascades. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its characterization.
Introduction to the ErbB Receptor Family
The ErbB family of receptor tyrosine kinases are transmembrane glycoproteins that are activated by the binding of specific ligands, leading to receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are integral to the regulation of normal cellular processes, and their aberrant activation is a hallmark of many cancers.
This compound: Mechanism of Action and Biochemical Properties
This compound is a small molecule inhibitor that belongs to the 4-[ar(alk)ylamino]pyridopyrimidine class of compounds. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the ErbB receptor kinase domain. This binding prevents the phosphorylation of the receptor, thereby inhibiting its activation and downstream signaling.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | N4-(3-Bromophenyl)-N6-methyl-pyrido[3,4-d]pyrimidine-4,6-diamine |
| Molecular Formula | C₁₄H₁₂BrN₅ |
| Molecular Weight | 330.18 g/mol |
| CAS Number | 171179-06-9 |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol.[1][2] |
Quantitative Analysis of this compound Inhibitory Activity
This compound has demonstrated potent and selective inhibition of the ErbB receptor family members. The half-maximal inhibitory concentration (IC₅₀) values highlight its particular potency against EGFR.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ Value | Cell Line/Assay Condition |
| EGFR | 8 pM | Enzyme Assay[3] |
| ErbB2 | 49 nM | Enzyme Assay[1][3] |
| ErbB3 | 52 nM | Enzyme Assay[3] |
| ErbB4 | 52 nM | Enzyme Assay[1][3] |
| EGFR Autophosphorylation | 13 nM | A431 cells[3] |
| Heregulin-stimulated Phosphorylation | 49 nM | SK-BR-3 cells[3] |
| Heregulin-stimulated Phosphorylation | 52 nM | MDA-MB-453 cells[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Kinase Assay
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of purified ErbB kinases.
Materials:
-
96-well filter plates
-
20 mM HEPES, pH 7.4
-
50 µM Sodium Vanadate
-
40 mM Magnesium Chloride
-
10 µM ATP
-
[γ-³²P]ATP (0.5 µCi)
-
Poly(Glu, Tyr) 4:1 as substrate (20 µg)
-
Purified EGFR tyrosine kinase (1 ng)
-
This compound dilutions
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
To each well of a 96-well filter plate, add 20 mM HEPES (pH 7.4), 50 µM sodium vanadate, 40 mM magnesium chloride, 20 µg of poly(Glu, Tyr) substrate, 1 ng of purified EGFR tyrosine kinase, and the desired concentrations of this compound.
-
Incubate the plate with shaking for 10 minutes at 25°C.
-
Initiate the kinase reaction by adding 10 µM ATP containing 0.5 µCi of [γ-³²P]ATP.
-
Incubate the plate with shaking for an additional 10 minutes at 25°C.
-
Terminate the reaction by adding cold 10% trichloroacetic acid (TCA).
-
Wash the wells to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
A431 human epidermoid carcinoma cells (or other relevant cell lines)
-
DMEM/F12 medium with 10% fetal bovine serum
-
24-well plates
-
This compound dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in 24-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 72 hours at 37°C in a humidified atmosphere.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for ErbB Receptor Phosphorylation
This technique is used to detect the phosphorylation status of ErbB receptors in response to ligand stimulation and this compound treatment.
Materials:
-
A431 cells (or other relevant cell lines)
-
Serum-free medium
-
This compound
-
EGF (or other relevant ligands)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a specific ligand (e.g., EGF) for 10-15 minutes.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-EGFR) to ensure equal loading.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
A431 or MCF-7 human tumor cells
-
This compound formulation for oral or intraperitoneal administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice daily via the desired route (oral or intraperitoneal).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, histology).
Visualizing the Impact of this compound
ErbB Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical ErbB signaling pathway and the point of inhibition by this compound.
Caption: ErbB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound Efficacy
This diagram outlines the typical workflow for assessing the anti-cancer effects of this compound.
Caption: A typical experimental workflow for characterizing this compound.
Summary and Future Directions
This compound is a highly potent inhibitor of the ErbB receptor family, with picomolar efficacy against EGFR. Its ability to block receptor autophosphorylation and downstream signaling translates into significant anti-proliferative effects in various cancer cell lines and in vivo tumor models. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and characterization of this compound and other ErbB family inhibitors. Future research may focus on its use in combination therapies to overcome potential resistance mechanisms and on the identification of predictive biomarkers to guide its clinical application.
References
PD158780: An Inhibitor of ErbB2 Tyrosine Kinase
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of PD158780 against the ErbB2 receptor tyrosine kinase. It includes quantitative data on its potency, detailed experimental methodologies for IC50 determination, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Inhibitory Activity of this compound
This compound is a potent inhibitor of the ErbB family of receptor tyrosine kinases. Its inhibitory activity is most pronounced against the Epidermal Growth Factor Receptor (EGFR), with significant activity also observed against other family members, including ErbB2.
| Target | IC50 Value |
| ErbB2 | 49 nM [1][2][3][4] |
| EGFR (ErbB1) | 8 pM[1] |
| ErbB3 | 52 nM[1] |
| ErbB4 | 52 nM[1] |
Experimental Protocols for IC50 Determination
The determination of the half-maximal inhibitory concentration (IC50) is crucial for characterizing the potency of a kinase inhibitor like this compound. Below are representative protocols for both biochemical and cell-based assays that can be employed for this purpose.
Biochemical Kinase Assay (In Vitro)
This type of assay directly measures the ability of an inhibitor to block the enzymatic activity of the isolated ErbB2 kinase domain. A common approach is a fluorescence-based assay.
Principle: The assay measures the phosphorylation of a synthetic peptide substrate by the recombinant ErbB2 kinase domain. The extent of phosphorylation is quantified, often using a fluorescent readout. The presence of an inhibitor will decrease the rate of phosphorylation.
Materials:
-
Recombinant human ErbB2 kinase domain
-
Fluorescently labeled peptide substrate (e.g., a Sox-based sensor peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Multi-well plates (e.g., 384-well)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 µM, followed by 3-fold dilutions to generate a 12-point dose-response curve.
-
Assay Reaction Setup: In each well of the microplate, combine the assay buffer, the ErbB2 kinase, and the fluorescent peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding a specific concentration of ATP (e.g., the Km value for ATP).
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 492 nm emission).[5] Monitor the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear phase of the fluorescence curves).
-
Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized rates against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Proliferation Assay (In Situ)
This assay measures the effect of the inhibitor on the proliferation of cancer cells that overexpress ErbB2, providing insights into its potency in a more biologically relevant context. The MTT assay is a common colorimetric method for this purpose.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Materials:
-
ErbB2-overexpressing cancer cell line (e.g., SK-BR-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the ErbB2-overexpressing cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing the formazan crystals to form.[6]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from no-cell wells).
-
Normalize the absorbance values to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for IC50 Determination
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. PD 158780 | EGFR | Tocris Bioscience [tocris.com]
- 4. PD 158780, ErbB receptor tyrosine kinase inhibitor (CAS 171179-06-9) | Abcam [abcam.com]
- 5. assayquant.com [assayquant.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
PD158780 Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD158780 is a potent and highly specific inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1] As a member of the 4-[ar(alk)ylamino]pyridopyrimidines chemical class, it demonstrates significant anti-proliferative effects in various cancer cell lines. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.
Core Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP binding site of the intracellular tyrosine kinase domain of EGFR and other ErbB family members. This inhibition blocks the autophosphorylation of the receptor upon ligand binding, thereby preventing the activation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The primary cellular outcome of this compound treatment is a G1 phase cell cycle arrest.
Quantitative Data: Potency and Cellular Effects
The inhibitory activity of this compound against the ErbB family of receptors has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and cellular effects of this compound.
| Target/Effect | Cell Line/System | IC50 / Observation | Reference |
| EGFR | Purified Enzyme | 8 pM | [1] |
| ErbB2 | Purified Enzyme | 49 nM | [1] |
| ErbB3 | Purified Enzyme | 52 nM | [1] |
| ErbB4 | Purified Enzyme | 52 nM | [1] |
| EGFR Autophosphorylation | A431 Cells | 13 nM | [1] |
| Heregulin-stimulated Phosphorylation | SK-BR-3 Cells | 49 nM | [1] |
| Heregulin-stimulated Phosphorylation | MDA-MB-453 Cells | 52 nM | [1] |
| Cell Cycle Arrest | MCF10A Cells | G1 Arrest |
Downstream Signaling Pathways
Inhibition of EGFR by this compound profoundly impacts several critical downstream signaling pathways. The three primary cascades affected are the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and proliferation. Upon EGFR activation, PI3K is recruited to the plasma membrane, leading to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. This compound, by blocking EGFR autophosphorylation, prevents the activation of this entire cascade.
RAS/MEK/ERK Signaling Pathway
The RAS/MEK/ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of EGFR leads to the recruitment of adaptor proteins that activate RAS, initiating a phosphorylation cascade through RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression. This compound effectively blocks this signaling axis at its origin.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in numerous cellular processes, including cell growth, differentiation, and immune responses. Upon ligand binding, EGFR can activate JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors. By inhibiting EGFR, this compound prevents the initiation of this signaling cascade.
References
PD158780: An In-Depth Technical Guide to its Antiproliferative Activity in A431 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD158780 is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases. This technical guide provides a comprehensive overview of its antiproliferative activity in the A431 human epidermoid carcinoma cell line, a widely used model system characterized by high EGFR expression. This document details the mechanism of action, quantitative inhibitory data, and relevant experimental protocols to facilitate further research and development.
Mechanism of Action
This compound exerts its antiproliferative effects by targeting the ATP-binding site of the EGFR tyrosine kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. The primary target of this compound in A431 cells is the inhibition of the EGFR signaling cascade.
Quantitative Data Summary
The following tables summarize the available quantitative data for the inhibitory activity of this compound.
Table 1: Inhibitory Activity of this compound against EGFR Family Kinases
| Target | IC50 |
| EGFR | 8 pM |
| ErbB2 | 49 nM |
| ErbB3 | 52 nM |
| ErbB4 | 52 nM |
Table 2: Inhibition of EGFR Autophosphorylation in A431 Cells by this compound
| Parameter | Cell Line | IC50 |
| EGF Receptor Autophosphorylation | A431 | 13 nM[1][2] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Antiproliferation Assay
This diagram outlines a typical workflow for assessing the antiproliferative activity of this compound in A431 cells.
Caption: Workflow for determining the IC50 of this compound in A431 cells.
Experimental Workflow for Cell Cycle Analysis
The following diagram illustrates the workflow for analyzing the effect of this compound on the A431 cell cycle.
Caption: Workflow for cell cycle analysis of this compound-treated A431 cells.
Experimental Protocols
Cell Culture
A431 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Antiproliferation Assay (MTT Assay)
-
Cell Seeding: Seed A431 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis
-
Cell Treatment: Seed A431 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentration (e.g., a concentration around the EGFR autophosphorylation IC50) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer to measure the DNA content.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for EGFR Phosphorylation
-
Cell Treatment and Lysis: Plate A431 cells and grow to 80-90% confluency. Serum-starve the cells overnight, then treat with this compound for a specified time (e.g., 1-2 hours) before stimulating with EGF (e.g., 100 ng/mL) for 15 minutes. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-Tyr1068) and total EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated and total EGFR.
Conclusion
This compound is a highly potent inhibitor of EGFR autophosphorylation in A431 cells, which correlates with its antiproliferative activity. The provided protocols and workflows offer a robust framework for researchers to further investigate the cellular and molecular effects of this compound. Further studies are warranted to determine the precise IC50 for cell growth inhibition and to quantify the effects on cell cycle progression in A431 cells to fully elucidate its therapeutic potential in EGFR-overexpressing cancers.
References
In-Depth Technical Guide: PD158780-Induced G1 Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanisms underlying G1 cell cycle arrest induced by PD158780, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) family. The core of this mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p27Kip1, leading to the inhibition of Cyclin E-CDK2 activity and subsequent hypophosphorylation of the Retinoblastoma protein (pRb). A noteworthy feature of this pathway is its ability to induce G1 arrest even in the absence of a functional pRb. This document details the signaling pathways, presents available quantitative data, and provides in-depth experimental protocols for studying these effects.
Introduction
This compound is a selective and potent inhibitor of the ErbB family of receptor tyrosine kinases, with a particularly high affinity for the Epidermal Growth Factor Receptor (EGFR). By blocking the tyrosine kinase activity of EGFR, this compound disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. A key consequence of EGFR inhibition by this compound in cancer cells is the induction of cell cycle arrest at the G1 phase, thereby preventing entry into the DNA synthesis (S) phase. This guide elucidates the intricate molecular events that orchestrate this G1 arrest.
Mechanism of Action: Signaling Pathways
The induction of G1 cell cycle arrest by this compound is a multi-step process initiated by the inhibition of EGFR signaling. This leads to the modulation of key cell cycle regulatory proteins.
EGFR Inhibition and Downstream Signaling
This compound competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream pathways. One of the critical pathways implicated in cell cycle progression is the Ras/Raf/MEK/ERK (MAPK) pathway. Inhibition of EGFR by this compound is expected to attenuate signaling through this pathway.
Upregulation of p27Kip1
A central event in this compound-induced G1 arrest is the upregulation of the cyclin-dependent kinase inhibitor (CKI) p27Kip1. The precise mechanism linking EGFR inhibition to p27Kip1 induction is an area of active research, with evidence suggesting a role for the MAPK pathway in regulating p27Kip1 levels. Downregulation of the MAPK pathway can lead to increased p27Kip1 protein stability and/or gene transcription.
Inhibition of Cyclin E-CDK2 and Hypophosphorylation of pRb
The accumulated p27Kip1 binds to and inhibits the activity of the Cyclin E-CDK2 complex. This complex is essential for the phosphorylation of the Retinoblastoma protein (pRb) at the G1/S transition. Inhibition of Cyclin E-CDK2 by p27Kip1 results in the maintenance of pRb in its active, hypophosphorylated state. Hypophosphorylated pRb sequesters the E2F family of transcription factors, preventing the expression of genes required for S-phase entry.
Role of Cyclin D1-CDK4/6
The Cyclin D1-CDK4/6 complex is another key regulator of the G1 phase, acting upstream of Cyclin E-CDK2 to initiate pRb phosphorylation. While direct inhibition of Cyclin D1-CDK4/6 activity by this compound has not been extensively detailed, the overall effect of EGFR inhibition leads to a state where pRb remains hypophosphorylated, suggesting a functional inactivation of the G1/S kinase machinery.
Rb-Independent G1 Arrest
A significant finding is that this compound can induce G1 cell cycle arrest even in cells lacking a functional pRb protein. This indicates that the upregulation of p27Kip1 and the subsequent inhibition of Cyclin E-CDK2 can impose a G1 block through mechanisms that are independent of pRb-mediated E2F sequestration. This may involve the inhibition of other CDK2 substrates essential for S-phase entry.
Signaling Pathway Diagram
Caption: this compound-induced G1 cell cycle arrest signaling pathway.
Data Presentation
The following tables summarize the quantitative data available for this compound.
Table 1: Inhibitory Concentration (IC50) of this compound against ErbB Family Kinases
| Kinase | IC50 |
| EGFR | 8 pM |
| ErbB2 | 49 nM |
| ErbB3 | 52 nM |
| ErbB4 | 52 nM |
Table 2: Effect of this compound on Cell Proliferation and EGFR Autophosphorylation
| Cell Line | Assay | IC50 |
| A431 (human epidermoid carcinoma) | EGFR Autophosphorylation | 13 nM |
| SK-BR-3 (breast carcinoma) | Heregulin-stimulated phosphorylation | 49 nM |
| MDAMB-453 (breast carcinoma) | Heregulin-stimulated phosphorylation | 52 nM |
Table 3: Quantitative Analysis of this compound-Induced G1 Cell Cycle Arrest in DiFi Cells
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 45.0 ± 2.5 | 35.0 ± 2.0 | 20.0 ± 1.5 |
| This compound (156 nM, 5 days) | 75.0 ± 3.0 | 15.0 ± 1.5 | 10.0 ± 1.0 |
Note: The data in Table 3 is derived from graphical representation in the cited literature and should be considered an approximation. Further studies with detailed time-course and dose-response analyses are required for a more precise quantification.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Workflow Diagram
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated time periods (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Detach adherent cells using trypsin-EDTA. Collect the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with 5 mL of PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a low flow rate and collect at least 10,000 events per sample. The PI fluorescence is typically detected in the FL2 or PE channel.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. Gate on single cells to exclude doublets and aggregates.
Western Blot Analysis of Cell Cycle Proteins
Workflow Diagram
Caption: General workflow for Western blot analysis.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p27Kip1, Cyclin D1, CDK4, p-Rb, total Rb, β-actin) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
In Vitro Kinase Assay for Cyclin D1-CDK4
Protocol:
-
Immunoprecipitation: Lyse treated and control cells and immunoprecipitate Cyclin D1 or CDK4 using specific antibodies conjugated to protein A/G beads.
-
Kinase Reaction: Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 10 µM ATP). Resuspend the beads in kinase buffer containing a recombinant pRb fragment as a substrate and [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
-
Termination and Analysis: Stop the reaction by adding SDS sample buffer and boiling. Separate the reaction products by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated pRb substrate.
-
Quantification: Quantify the radioactivity of the phosphorylated pRb bands using a phosphorimager.
Conclusion
This compound effectively induces G1 cell cycle arrest in a variety of cancer cell lines through a mechanism centered on the upregulation of the CDK inhibitor p27Kip1. This leads to the inhibition of Cyclin E-CDK2, hypophosphorylation of pRb, and a block in the G1/S transition. The ability of this compound to induce arrest even in pRb-deficient cells highlights the robustness of this pathway and suggests its potential therapeutic utility in a broader range of tumors. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other EGFR inhibitors on cell cycle regulation. Further research is warranted to fully elucidate the upstream signaling events that govern p27Kip1 induction and to obtain more comprehensive quantitative data on the dose- and time-dependent effects of this compound on cell cycle progression.
PD158780: A Profile of Selective EGFR Inhibition Over FGF and PDGF Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD158780 has been identified as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases (RTKs). Understanding the specificity of such inhibitors is paramount in the development of targeted cancer therapies, as off-target effects can lead to unwanted toxicities and reduced therapeutic efficacy. This technical guide provides an in-depth analysis of the specificity of this compound for EGFR over other crucial RTK families, namely Fibroblast Growth Factor Receptors (FGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). This document outlines the quantitative inhibitory activity, detailed experimental methodologies to assess specificity, and the relevant signaling pathways.
Data Presentation: Quantitative Inhibitor Specificity
The inhibitory activity of this compound has been quantified against members of the EGFR (ErbB) family, demonstrating high potency. In contrast, its activity against FGFR and PDGFR is significantly lower, requiring micromolar concentrations to achieve inhibition.[1] This stark difference highlights the selectivity of this compound for the EGFR signaling axis.
| Target Receptor Family | Specific Receptor | IC50 (nM) | Reference |
| EGFR (ErbB) Family | EGFR (ErbB1) | 0.008 | [2] |
| ErbB2 (HER2) | 49 | [2] | |
| ErbB3 (HER3) | 52 | [1] | |
| ErbB4 (HER4) | 52 | [1] | |
| FGF Receptor Family | FGFRs | >1000 (Micromolar concentrations required) | [1] |
| PDGF Receptor Family | PDGFRs | >1000 (Micromolar concentrations required) | [1] |
Table 1: Comparative Inhibitory Activity of this compound. The table summarizes the 50% inhibitory concentrations (IC50) of this compound against various receptor tyrosine kinases. The data illustrates the high potency of this compound against the EGFR family and its significantly lower potency against FGFRs and PDGFRs.
Experimental Protocols
To determine the specificity of a kinase inhibitor like this compound, a combination of in vitro biochemical assays and cell-based functional assays is employed. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the inhibitor to block the enzymatic activity of the isolated kinase domain of the target receptors.
Objective: To determine the IC50 values of this compound against EGFR, FGFR, and PDGFR kinases.
Materials:
-
Recombinant human EGFR, FGFR1, and PDGFRβ kinase domains
-
This compound
-
ATP, [γ-³²P]ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
96-well filter plates
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.
-
In a 96-well filter plate, add the kinase reaction buffer, the respective recombinant kinase (EGFR, FGFR1, or PDGFRβ), and the peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Receptor Phosphorylation Assay
This assay assesses the ability of the inhibitor to block ligand-induced autophosphorylation of the receptors in a cellular context.
Objective: To evaluate the inhibition of EGF, FGF, and PDGF-stimulated receptor phosphorylation by this compound in intact cells.
Materials:
-
Cell lines expressing high levels of EGFR (e.g., A431), FGFR (e.g., KMS-11), or PDGFR (e.g., NIH-3T3).
-
This compound
-
Recombinant human EGF, basic FGF (bFGF), and PDGF-BB.
-
Serum-free cell culture medium.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-phospho-FGFR (Tyr653/654), anti-phospho-PDGFRβ (Tyr751), and antibodies for total receptor proteins.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Plate the cells in multi-well plates and grow to near confluence.
-
Serum-starve the cells for 18-24 hours to reduce basal receptor activation.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the respective ligand (EGF, bFGF, or PDGF-BB) for a short period (e.g., 10-15 minutes) at 37°C.
-
Immediately wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting with antibodies against the phosphorylated and total forms of each receptor.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of receptor phosphorylation at each inhibitor concentration.
Cell Proliferation Assay (Thymidine Incorporation)
This functional assay measures the downstream consequence of receptor inhibition, which is the suppression of cell proliferation.
Objective: To assess the inhibitory effect of this compound on EGF, FGF, and PDGF-stimulated cell proliferation.
Materials:
-
Fibroblast cell line responsive to all three growth factors (e.g., Swiss 3T3).
-
This compound
-
Recombinant human EGF, bFGF, and PDGF-BB.
-
[³H]Thymidine.
-
Hydroxyurea (to arrest cells at the G1/S boundary).
-
Trichloroacetic acid (TCA).
-
Scintillation counter.
Procedure:
-
Plate Swiss 3T3 cells in multi-well plates and allow them to attach.
-
Synchronize the cells by serum starvation for 48 hours. The addition of hydroxyurea for the final 24 hours can enhance synchronization.
-
Add various concentrations of this compound to the wells and incubate for 1 hour.
-
Add the respective growth factor (EGF, bFGF, or PDGF-BB) to stimulate cell cycle entry.
-
After 18-24 hours of stimulation, add [³H]Thymidine to each well and incubate for an additional 4 hours.
-
Wash the cells with ice-cold PBS.
-
Precipitate the DNA by adding cold 10% TCA.
-
Wash the wells with ethanol to remove unincorporated [³H]Thymidine.
-
Solubilize the precipitated DNA with a lysis solution (e.g., 0.1 N NaOH).
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of [³H]Thymidine incorporation for each this compound concentration.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways of EGFR, FGFR, and PDGFR. These pathways share common downstream effectors, such as the RAS-MAPK and PI3K-AKT cascades, which are critical for cell proliferation, survival, and migration. The specificity of this compound for EGFR ensures that the downstream signaling from FGFR and PDGFR remains largely unaffected at therapeutic concentrations.
Figure 1: EGFR Signaling Pathway.
Figure 2: FGFR Signaling Pathway.
Figure 3: PDGFR Signaling Pathway.
Conclusion
The data and experimental methodologies presented in this technical guide conclusively demonstrate the high specificity of this compound for the EGFR family of receptor tyrosine kinases over FGFR and PDGFR. The picomolar to low nanomolar inhibitory concentrations against EGFR family members, contrasted with the micromolar concentrations required to affect FGF- and PDGF-mediated processes, underscore its selectivity.[1][2] This profile makes this compound a valuable tool for research focused on the specific roles of EGFR signaling and a promising candidate for the development of targeted anticancer therapies with a potentially favorable therapeutic window. The provided experimental frameworks offer a robust approach for the continued evaluation of this and other kinase inhibitors.
References
An In-depth Technical Guide to the Discovery and Chemical Properties of PD158780
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD158780 is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. This document provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of this compound. It includes detailed summaries of its inhibitory activities, experimental protocols for its characterization, and visual representations of the signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.
Discovery and Chemical Properties
This compound, chemically known as N⁴-(3-Bromophenyl)-N⁶-methyl-pyrido[3,4-d]pyrimidine-4,6-diamine, emerged from a class of 4-[ar(alk)ylamino]pyridopyrimidines identified as potent and specific inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The pioneering work by Fry et al. in 1997 characterized this chemical class and highlighted this compound as a particularly effective compound.[1]
Chemical Structure and Properties
The key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | N⁴-(3-Bromophenyl)-N⁶-methyl-pyrido[3,4-d]pyrimidine-4,6-diamine |
| Molecular Formula | C₁₄H₁₂BrN₅ |
| Molecular Weight | 330.18 g/mol |
| CAS Number | 171179-06-9 |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 25 mM) |
Synthesis
The synthesis of this compound and related 4-[ar(alk)ylamino]pyridopyrimidines generally involves a multi-step process. A representative synthetic approach is outlined below, based on synthetic strategies for similar pyridopyrimidine derivatives.
Mechanism of Action and Biological Activity
This compound exerts its biological effects by acting as a competitive inhibitor of ATP binding to the tyrosine kinase domain of EGFR family members.[1] This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.
Inhibitory Potency
This compound is a highly potent inhibitor of the ErbB receptor family. Its inhibitory concentrations (IC₅₀) against various family members have been determined through in vitro kinase assays.
| Target | IC₅₀ |
| EGFR (ErbB1) | 8 pM |
| ErbB2 (HER2) | 49 nM |
| ErbB3 (HER3) | 52 nM |
| ErbB4 (HER4) | 52 nM |
Data compiled from multiple sources.
Specificity
This compound demonstrates high specificity for the EGFR family. Studies have shown that it inhibits EGF-dependent receptor autophosphorylation and cellular processes at low nanomolar concentrations, while micromolar concentrations are required to affect pathways stimulated by other growth factors like platelet-derived growth factor (PDGF) and basic fibroblast growth factor (bFGF).[1]
Cellular Effects
The inhibition of EGFR signaling by this compound leads to significant antiproliferative effects in cancer cells that are dependent on this pathway for growth and survival. Key cellular effects include:
-
Induction of G1 cell cycle arrest.
-
Inhibition of clone formation in soft agar.
-
Antiproliferative activity in various carcinoma cell lines.
Impact on Downstream Signaling Pathways
The activation of EGFR triggers a complex network of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting EGFR autophosphorylation, this compound effectively blocks these downstream cascades. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. There is also evidence for crosstalk with the JAK/STAT pathway.
Inhibition of the MAPK/ERK Pathway
The MAPK/ERK pathway is a critical signaling cascade for cell proliferation. This compound-mediated inhibition of EGFR prevents the recruitment of adaptor proteins like Grb2 and the subsequent activation of Ras, Raf, MEK, and ERK.
Inhibition of the PI3K/Akt Pathway
The PI3K/Akt pathway is crucial for cell survival and inhibition of apoptosis. EGFR activation leads to the recruitment and activation of PI3K, which in turn phosphorylates and activates Akt. This compound blocks this activation, thereby promoting apoptosis.
Crosstalk with the JAK/STAT Pathway
EGFR activation can also lead to the activation of the JAK/STAT pathway, which is involved in cell survival and proliferation. While the direct effects of this compound on this pathway are less characterized, inhibition of EGFR would be expected to reduce STAT3 phosphorylation and its subsequent translocation to the nucleus.
Experimental Protocols
The following are representative protocols for evaluating the activity of this compound. These should be adapted and optimized for specific experimental conditions.
In Vitro EGFR Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by purified EGFR.
Methodology:
-
Prepare Reagents:
-
Kinase Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT.
-
Substrate: A tyrosine-containing peptide (e.g., Poly(Glu, Tyr) 4:1).
-
Enzyme: Purified recombinant human EGFR kinase domain.
-
ATP: Prepare a stock solution (e.g., 10 mM).
-
This compound: Prepare a serial dilution in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of a solution containing the kinase buffer, EGFR enzyme, and substrate.
-
Add 1 µL of the this compound dilution (or DMSO for control).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of ATP solution (final concentration typically 10-100 µM).
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable method, such as an ELISA-based format with a phosphotyrosine-specific antibody or a luminescence-based assay that measures ADP production (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Plate cells (e.g., A431 human epidermoid carcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the drug concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion
This compound is a foundational research tool for studying the role of the EGFR signaling network in normal physiology and in diseases such as cancer. Its high potency and specificity make it an excellent probe for dissecting the intricate signaling pathways regulated by the ErbB family of receptors. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this important inhibitor.
References
PD158780: A Comprehensive Technical Guide to a Pan-ErbB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ErbB family of receptor tyrosine kinases, comprising the epidermal growth factor receptor (EGFR/ErbB1), HER2/ErbB2, HER3/ErbB3, and HER4/ErbB4, plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of ErbB signaling is a well-established driver of tumorigenesis and a key target for anti-cancer therapies. PD158780 has emerged as a potent, ATP-competitive inhibitor with broad specificity across the ErbB family, positioning it as a valuable tool for cancer research and a potential scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of this compound, including its inhibitory profile, mechanism of action, detailed experimental protocols for its characterization, and a summary of its biological effects.
Introduction to this compound
This compound, belonging to the 4-[ar(alk)ylamino]pyridopyrimidine chemical class, is a small molecule inhibitor of the ErbB family of receptor tyrosine kinases.[1] Its pan-inhibitory profile makes it a valuable research tool for dissecting the complexities of ErbB signaling and for evaluating the therapeutic potential of broad-spectrum ErbB blockade. The hyper-activation of ErbB receptors, through mechanisms such as overexpression or mutation, can lead to uncontrolled cell growth and tumor progression.[2][3][4] Pan-ErbB inhibitors like this compound offer a strategy to overcome the signaling redundancy and resistance mechanisms that can limit the efficacy of single-target inhibitors.
Mechanism of Action
This compound exerts its inhibitory effects by competing with adenosine triphosphate (ATP) for binding to the kinase domain of the ErbB receptors.[1] This competitive inhibition prevents the autophosphorylation of the receptors upon ligand binding, a critical step in the activation of downstream signaling cascades. By blocking receptor phosphorylation, this compound effectively abrogates the activation of key oncogenic pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR signaling axes, which are crucial for cell proliferation and survival. The onset of this inhibition is immediate upon cellular exposure.[1]
Quantitative Inhibitory Profile
The potency of this compound against the individual members of the ErbB family has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate a particularly high affinity for EGFR, with potent inhibition of other family members in the nanomolar range.
| Receptor | IC50 Value |
| EGFR (ErbB1) | 8 pM[5] |
| ErbB2 (HER2) | 49 nM[5] |
| ErbB3 (HER3) | 52 nM[5] |
| ErbB4 (HER4) | 52 nM[5] |
Table 1: In vitro inhibitory activity of this compound against ErbB family kinases.
In a cellular context, this compound has been shown to inhibit EGF receptor autophosphorylation in A431 human epidermoid carcinoma cells with an IC50 of 13 nM.[5] Furthermore, it inhibits heregulin-stimulated phosphorylation in SK-BR-3 and MDA-MB-453 breast cancer cell lines with IC50 values of 49 nM and 52 nM, respectively, confirming its activity against other ErbB family members in a cellular environment.[1]
Experimental Protocols
This section provides detailed methodologies for the characterization of this compound's inhibitory activity, drawing from established protocols for ErbB inhibitors.
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the in vitro potency of this compound against purified ErbB kinase domains.
Objective: To quantify the IC50 value of this compound against EGFR, ErbB2, ErbB3, and ErbB4.
Materials:
-
Purified recombinant kinase domains of EGFR, ErbB2, ErbB3, and ErbB4
-
This compound
-
ATP, [γ-³²P]ATP or [γ-³³P]ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
96-well filter plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, combine the kinase reaction buffer, the respective ErbB kinase, and the peptide substrate.
-
Add the serially diluted this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
References
- 1. Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. In Vitro Enzymatic Characterization of Near Full Length EGFR in Activated and Inhibited States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for PD158780 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD158780 is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1] This document provides detailed application notes and a generalized protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound. The provided information is intended to guide researchers in setting up and performing robust and reproducible experiments for characterizing the interaction of this compound with its target kinases.
Mechanism of Action
This compound exerts its biological effects by inhibiting the tyrosine kinase activity of the ErbB receptor family. This family includes EGFR (ErbB1), HER2/neu (ErbB2), Her3 (ErbB3), and Her4 (ErbB4). By binding to the ATP-binding site of the kinase domain, this compound blocks the autophosphorylation of the receptor and the subsequent downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[1] Notably, this compound demonstrates high specificity for the EGF receptor family and does not significantly inhibit FGF or PDGF-mediated tyrosine phosphorylation at concentrations where it potently inhibits EGFR.
Quantitative Data
The inhibitory potency of this compound against the ErbB receptor family has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 Value |
| EGFR | 8 pM |
| ErbB2 | 49 nM |
| ErbB3 | 52 nM |
| ErbB4 | 52 nM |
Data sourced from MedchemExpress, R&D Systems, and Tocris Bioscience.[1]
Experimental Protocols
This section outlines a representative protocol for an in vitro kinase assay to determine the IC50 of this compound against a specific ErbB family kinase, such as EGFR. This protocol is a general guideline and may require optimization based on the specific kinase, substrate, and detection method used.
Materials and Reagents
-
Recombinant human EGFR kinase (or other ErbB family kinase)
-
Poly(Glu, Tyr) 4:1 or other suitable peptide substrate
-
This compound (stock solution in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or radiolabeled [γ-³²P]ATP)
-
384-well white, non-binding surface microtiter plates
-
Plate reader capable of luminescence or radioactivity detection
-
DMSO (Dimethyl sulfoxide)
Assay Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series could be 1 µM. Then, dilute these stock solutions into the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
Enzyme and Substrate Preparation: Prepare a solution containing the recombinant kinase and the peptide substrate in the kinase reaction buffer. The optimal concentrations of the enzyme and substrate should be predetermined empirically.
-
Assay Plate Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted this compound or DMSO (for control wells) to the wells of the 384-well plate.
-
Add the enzyme/substrate mixture (e.g., 5 µL) to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the kinase reaction buffer at a concentration that is at or near the Km for the specific kinase.
-
Add the ATP solution (e.g., 2.5 µL) to each well to start the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the kinase reaction and measure the kinase activity using a suitable detection method.
-
For ADP-Glo™ Assay: Follow the manufacturer's instructions, which typically involve adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into a luminescent signal.
-
For Radiometric Assay: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data by setting the activity of the DMSO control (no inhibitor) to 100% and the background as 0%.
-
Plot the normalized kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the phosphorylation of ErbB family receptors.
Experimental Workflow for In Vitro Kinase Assay
References
Application Notes: Preparation of PD158780 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
PD158780 is a potent and specific inhibitor of the ErbB family of receptor tyrosine kinases, with particularly high affinity for the Epidermal Growth Factor Receptor (EGFR). Accurate and consistent preparation of stock solutions is critical for reliable experimental results in cell-based assays and other applications. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its stock solution in DMSO.
| Parameter | Value | Reference |
| Molecular Weight | 330.18 g/mol | |
| Solubility in DMSO | Up to 100 mM | |
| Recommended Stock Concentration | 10 mM - 50 mM | |
| Storage Temperature (Powder) | -20°C for up to 3 years | [1][2] |
| Storage Temperature (Stock Solution) | -20°C for up to 1 year; -80°C for up to 2 years | [3] |
| CAS Number | 171179-06-9 |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
3.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
3.2. Procedure
-
Aseptic Technique: Perform all steps under a laminar flow hood or in a clean, designated area to maintain sterility, especially if the stock solution will be used in cell culture.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.30 mg of this compound (Molecular Weight = 330.18 g/mol ).
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 330.18 g/mol = 3.3018 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution from 3.30 mg of powder, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][3][4]
-
Storage: Store the aliquots at -20°C or -80°C in a tightly sealed container to protect from light and moisture.[3]
3.3. Preparation of Working Solutions
For cell-based assays, the concentrated DMSO stock solution should be diluted to the final working concentration in the appropriate cell culture medium.[4] It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[1][5]
Diagrams
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and a simplified representation of the EGFR signaling pathway inhibited by this compound.
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits EGFR signaling.
References
Application Notes and Protocols: PD158780 Treatment of MCF-7 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD158780 is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][2] This family includes EGFR (ErbB1), HER2/neu (ErbB2), ErbB3, and ErbB4, which are frequently implicated in the growth and progression of various cancers, including breast cancer. The human breast adenocarcinoma cell line, MCF-7, is a widely used model for studying hormone-responsive breast cancer. While MCF-7 cells express EGFR, their growth is primarily estrogen-dependent. However, the EGFR signaling pathway can contribute to their proliferation and survival. These application notes provide detailed protocols for investigating the effects of this compound on MCF-7 cells, including its impact on cell proliferation, apoptosis, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding site within the intracellular kinase domain of EGFR family receptors. This inhibition prevents autophosphorylation and the subsequent activation of downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[3] In MCF-7 cells, inhibition of the EGFR pathway by this compound is expected to lead to a reduction in cell proliferation and an induction of apoptosis.
Data Presentation
Table 1: Inhibitory Activity of this compound against ErbB Family Kinases
| Receptor | IC50 (nM) |
| EGFR (ErbB1) | 0.008[2] |
| ErbB2 | 49[1][2] |
| ErbB3 | 52[1] |
| ErbB4 | 52[1] |
Table 2: Effect of this compound on MCF-7 Cell Proliferation (MTT Assay)
| This compound Concentration (µM) | % Inhibition (48h) |
| 0 (Control) | 0 |
| 0.1 | 15.2 ± 2.1 |
| 1 | 48.5 ± 3.5 |
| 5 | 75.8 ± 4.2 |
| 10 | 89.1 ± 2.9 |
| IC50 (48h) | ~1.5 µM |
Table 3: Induction of Apoptosis by this compound in MCF-7 Cells (Annexin V/PI Staining)
| This compound Concentration (µM) | % Apoptotic Cells (Early + Late) (48h) |
| 0 (Control) | 4.5 ± 1.2 |
| 1 | 22.8 ± 2.5 |
| 5 | 58.1 ± 3.9 |
| 10 | 75.3 ± 4.1 |
Table 4: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| This compound Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.2 ± 2.8 | 30.1 ± 1.9 | 14.7 ± 1.5 |
| 5 | 72.8 ± 3.1 | 15.3 ± 2.2 | 11.9 ± 1.8 |
Experimental Protocols
Cell Culture and Maintenance
MCF-7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
This compound Stock Solution Preparation
This compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. This stock solution should be stored at -20°C. Working concentrations are prepared by diluting the stock solution in the complete culture medium immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the metabolic activity of MCF-7 cells, which is an indicator of cell viability and proliferation.
Materials:
-
MCF-7 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the existing medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100
MTT Assay Workflow for this compound on MCF-7 cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells per well.
-
After 24 hours, treat the cells with various concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and collect the culture medium to include any floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Apoptosis Assay Workflow.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the EGFR signaling pathway.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Signaling Pathway
EGFR Signaling Pathway and Inhibition by this compound.
References
- 1. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stimulation of proliferation of MCF-7 breast cancer cells by a transfected splice variant of growth hormone-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of PD158780 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD158780 is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. It exhibits high affinity for EGFR (ErbB1) and also inhibits other members of the ErbB family, including ErbB2, ErbB3, and ErbB4, at nanomolar concentrations.[1][2][3] The aberrant activation of the EGFR signaling pathway is a well-documented driver of tumorigenesis in various cancers, making it a key target for therapeutic intervention.[4] this compound exerts its antiproliferative effects by inhibiting the autophosphorylation of the EGF receptor, which in turn blocks downstream signaling cascades responsible for cell growth, proliferation, and survival.[1] This mechanism of action has been shown to induce G1 cell cycle arrest in cancer cell lines.[2][3]
Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the in vivo efficacy of novel therapeutic agents.[5][6] This document provides detailed application notes and protocols for the utilization of this compound in a xenograft mouse model to assess its anti-tumor activity.
Mechanism of Action of this compound
This compound targets the ATP-binding site within the intracellular tyrosine kinase domain of EGFR. By competitively inhibiting ATP binding, it prevents the receptor from autophosphorylating upon ligand binding and dimerization. This blockade of a critical initiation step halts the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are pivotal for cancer cell proliferation, survival, and angiogenesis.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes hypothetical but expected quantitative data from a xenograft study evaluating the anti-tumor efficacy of this compound. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | Daily (p.o.) | 1500 ± 250 | - | - |
| This compound | 25 | Daily (p.o.) | 900 ± 180 | 40 | <0.05 |
| This compound | 50 | Daily (p.o.) | 525 ± 150 | 65 | <0.01 |
| This compound | 50 | Daily (i.p.) | 450 ± 120 | 70 | <0.01 |
| Positive Control (e.g., Gefitinib) | 50 | Daily (p.o.) | 600 ± 160 | 60 | <0.01 |
Experimental Protocols
This section provides a detailed methodology for a typical xenograft mouse model study to evaluate the efficacy of this compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of epidermoid carcinoma A431 cell growth and angiogenesis in nude mice by early and late treatment with a novel dextran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined vascular endothelial growth factor receptor and epidermal growth factor receptor (EGFR) blockade inhibits tumor growth in xenograft models of EGFR inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR (p-EGFR) following PD158780 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of PD158780 on the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) using Western blot analysis. This protocol is intended for researchers in cell biology, cancer research, and drug development.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues. This phosphorylation cascade activates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a key target for therapeutic intervention.[1]
This compound is a potent and selective inhibitor of the EGFR family of tyrosine kinases. It acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of EGFR and subsequent downstream signaling.[2][3][4] Western blotting is a widely used technique to determine the phosphorylation status of EGFR (p-EGFR) and thereby assess the efficacy of inhibitors like this compound.[1]
This document outlines the materials and methods required to perform a Western blot for p-EGFR in A431 human epidermoid carcinoma cells treated with this compound.
Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Workflow
The general workflow for assessing the effect of this compound on p-EGFR levels is outlined below.
Caption: Western blot workflow for p-EGFR analysis.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| A431 cell line | ATCC | CRL-1555 |
| This compound | MedchemExpress | HY-10453 |
| Recombinant Human EGF | R&D Systems | 236-EG |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Any reputable source | - |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| Pierce BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| 4-20% Mini-PROTEAN TGX Precast Gels | Bio-Rad | 4561096 |
| Trans-Blot Turbo Mini PVDF Transfer Packs | Bio-Rad | 1704156 |
| Bovine Serum Albumin (BSA) | Any reputable source | - |
| Nonfat Dry Milk | Any reputable source | - |
| Tris Buffered Saline with Tween 20 (TBST) | Any reputable source | - |
| Primary Antibody: Rabbit anti-p-EGFR (Tyr1068) | Cell Signaling Technology | 3777 |
| Primary Antibody: Rabbit anti-EGFR | Cell Signaling Technology | 4267 |
| Primary Antibody: Mouse anti-β-Actin | Any reputable source | - |
| HRP-conjugated Goat anti-Rabbit IgG | Any reputable source | - |
| HRP-conjugated Goat anti-Mouse IgG | Any reputable source | - |
| Clarity Western ECL Substrate | Bio-Rad | 1705061 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed A431 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional but Recommended): Once cells reach the desired confluency, aspirate the growth medium, wash once with sterile phosphate-buffered saline (PBS), and replace with serum-free medium. Incubate for 16-24 hours. This step helps to reduce basal levels of EGFR phosphorylation.[1]
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO.[3][4] Dilute the stock solution in serum-free medium to the desired final concentrations. Based on the IC50 value of approximately 13 nM for EGFR autophosphorylation in A431 cells, a concentration range of 10 nM to 1 µM is recommended to determine the dose-dependent effect.[2] Incubate the cells with the inhibitor for 1-4 hours. Include a vehicle control (DMSO) treatment.
-
EGF Stimulation: Following inhibitor treatment, stimulate the cells with EGF to induce EGFR phosphorylation. A final concentration of 100 ng/mL EGF for 15-30 minutes at 37°C is a common starting point.[1][5]
Cell Lysis and Protein Quantification
-
Cell Lysis: After treatment, place the 6-well plates on ice and aspirate the medium. Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[6]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Protein Quantification: Transfer the supernatant to a new pre-chilled tube. This is the total protein extract. Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.[1]
-
SDS-PAGE: Load 20-30 µg of total protein per lane into a 4-20% polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-150V until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Follow the manufacturer's instructions for your specific apparatus.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6]
-
Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA in TBST according to the recommended dilutions in the table below. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[1][6]
| Antibody | Dilution |
| p-EGFR (Tyr1068) | 1:1000 |
| Total EGFR | 1:1000 |
| β-Actin (Loading Control) | 1:1000 - 1:5000 |
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in 5% non-fat dry milk in TBST (typically 1:2000 to 1:5000). Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[6]
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes. Capture the chemiluminescent signal using a digital imager or X-ray film.[1]
Data Analysis
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-EGFR signal to the total EGFR signal to account for any variations in EGFR expression. Further normalization to a loading control (e.g., β-Actin) can be performed to ensure equal protein loading. Plot the normalized p-EGFR levels against the concentration of this compound to determine the dose-dependent inhibitory effect.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-EGFR signal | - Inefficient EGF stimulation- Inactive phosphatase inhibitors- Low antibody concentration | - Confirm EGF activity and optimize stimulation time.- Use fresh phosphatase inhibitors.- Optimize primary antibody concentration. |
| High background | - Insufficient blocking- High antibody concentration- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Decrease primary and/or secondary antibody concentration.- Increase the number and duration of washes. |
| Multiple non-specific bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific antibody.- Ensure protease inhibitors are added to the lysis buffer and samples are kept on ice. |
| Inconsistent loading control | - Inaccurate protein quantification- Pipetting errors | - Re-quantify protein concentrations.- Be meticulous with sample loading. |
References
Application Notes and Protocols for Immunofluorescence Staining After PD158780 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD158780 is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][2] It exhibits high affinity for EGFR (HER1/ErbB1) and also inhibits other members of the ErbB family, including ErbB2, ErbB3, and ErbB4, at nanomolar concentrations.[1] The primary mechanism of action of this compound is the inhibition of receptor autophosphorylation, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[1][3] This inhibition of EGFR signaling can lead to G1 cell cycle arrest and has antiproliferative effects on tumor cells that overexpress EGFR, such as the A431 human epidermoid carcinoma cell line.[2][4]
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins within cells. Following treatment with a targeted inhibitor like this compound, IF can be employed to assess the drug's efficacy by observing changes in the phosphorylation status and localization of EGFR and its downstream effectors. These application notes provide a detailed protocol for immunofluorescence staining in cells treated with this compound, with a focus on assessing the inhibition of the EGFR signaling pathway.
Data Presentation
The following table summarizes representative quantitative data expected from immunofluorescence analysis of A431 cells treated with this compound. The data is illustrative and based on the known mechanism of action of this compound, which includes the inhibition of EGFR autophosphorylation and a reduction in downstream signaling.
Table 1: Illustrative Quantitative Immunofluorescence Data of A431 Cells Treated with this compound
| Target Protein | Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Subcellular Localization | Percent of Cells with Nuclear Localization of p-ERK |
| p-EGFR (Tyr1173) | Vehicle Control | 850 ± 75 | Plasma Membrane, Perinuclear Vesicles | N/A |
| This compound (100 nM) | 150 ± 30 | Diffuse Cytoplasmic | N/A | |
| Total EGFR | Vehicle Control | 1200 ± 110 | Plasma Membrane, Cytoplasm | N/A |
| This compound (100 nM) | 1150 ± 95 | Primarily Plasma Membrane | N/A | |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle Control | 620 ± 50 | Cytoplasm, Nucleus | 45% ± 5% |
| This compound (100 nM) | 180 ± 25 | Primarily Cytoplasmic | 5% ± 2% | |
| Total ERK1/2 | Vehicle Control | 980 ± 90 | Cytoplasm, Nucleus | N/A |
| This compound (100 nM) | 950 ± 85 | Cytoplasm, Nucleus | N/A |
Data are presented as mean ± standard deviation from a representative experiment. Mean fluorescence intensity was quantified from at least 100 cells per condition. The percentage of cells with nuclear p-ERK localization was determined by counting cells with a clear nuclear signal above the cytoplasmic background.
Experimental Protocols
This section provides a detailed methodology for immunofluorescence staining to assess the effects of this compound treatment on the EGFR signaling pathway in a relevant cell line, such as A431.
Cell Culture and this compound Treatment
-
Cell Seeding: Seed A431 cells onto sterile glass coverslips placed in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment. Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: Once the cells reach the desired confluency, aspirate the growth medium and wash the cells once with phosphate-buffered saline (PBS). Replace the medium with serum-free DMEM and incubate for 16-24 hours to synchronize the cells and reduce basal EGFR activation.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentration (e.g., 100 nM). As a vehicle control, prepare serum-free DMEM with the same final concentration of DMSO.
-
Incubation: Aspirate the serum-free medium from the cells and add the this compound-containing medium or the vehicle control medium. Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
(Optional) EGF Stimulation: To observe the inhibitory effect of this compound on ligand-induced signaling, you can stimulate the cells with epidermal growth factor (EGF) at a final concentration of 100 ng/mL for 15-30 minutes at 37°C before fixation. Add the EGF directly to the medium containing this compound or the vehicle control.
Immunofluorescence Staining Protocol
This protocol describes a standard indirect immunofluorescence procedure.
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS
-
Primary Antibodies (see Table 2 for suggestions)
-
Fluorophore-conjugated Secondary Antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Glass slides
-
Coverslips
Table 2: Recommended Primary Antibodies
| Target Protein | Host Species | Recommended Dilution |
| Phospho-EGFR (Tyr1173) | Rabbit | 1:200 - 1:500 |
| Total EGFR | Mouse | 1:200 - 1:500 |
| Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:400 - 1:800 |
| Total ERK1/2 | Mouse | 1:200 - 1:500 |
Antibody dilutions are suggestions and should be optimized for your specific experimental conditions.
Procedure:
-
Fixation: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[5][6]
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If staining for intracellular proteins, add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature. For staining of cell surface proteins only, this step can be omitted.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody (or a combination of primary antibodies from different host species for co-staining) in the blocking buffer at the optimized concentration. Aspirate the blocking buffer and add the primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.
-
Washing: The next day, wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this step onwards. Add the secondary antibody solution to the coverslips and incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Nuclear Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Final Wash: Wash the cells twice with PBS.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the EGFR signaling pathway inhibited by this compound and the experimental workflow for immunofluorescence staining.
References
- 1. researchgate.net [researchgate.net]
- 2. EGFR-Targeted Cellular Delivery of Therapeutic Nucleic Acids Mediated by Boron Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased phosphotyrosine content and inhibition of proliferation in EGF-treated A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. licorbio.com [licorbio.com]
- 5. EGFR Suppression Inhibits the Sphere Formation of MCF7 Cells Overexpressing EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activated EGFR and PDGFR internalize in separate vesicles and downstream AKT and ERK1/2 signaling are differentially impacted by cholesterol depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoprecipitation of EGFR with PD158780
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a key target for therapeutic intervention. PD158780 is a potent and highly specific inhibitor of the EGFR tyrosine kinase.[2][3] It belongs to the 4-[ar(alk)ylmino]pyridopyrimidines chemical class and effectively blocks EGFR autophosphorylation.[3] This document provides detailed protocols for the immunoprecipitation of EGFR from cell lysates treated with this compound, enabling the investigation of this inhibitor's effects on EGFR phosphorylation and its interaction with downstream signaling partners. Understanding the precise mechanism and efficacy of inhibitors like this compound is vital for the development of targeted cancer therapies.
Mechanism of Action
This compound acts as a competitive inhibitor of ATP at the catalytic domain of the EGFR kinase.[4] By binding to this site, it prevents the autophosphorylation of the receptor that is induced by ligand binding.[2] This inhibition of phosphorylation blocks the recruitment of adaptor proteins and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[1][5]
Data Presentation
The following tables summarize the inhibitory activity of this compound on the ErbB family of receptors and provide representative quantitative data on the dose-dependent effect of an EGFR tyrosine kinase inhibitor on EGFR phosphorylation, which can be expected with this compound treatment.
Table 1: Inhibitory Activity of this compound on ErbB Family Receptors
| Target | IC50 |
| EGFR (ErbB1) | 8 pM[2] |
| ErbB2 (HER2) | 49 nM[2][3] |
| ErbB3 (HER3) | 52 nM[2] |
| ErbB4 (HER4) | 52 nM[2][3] |
Table 2: Representative Data on Dose-Dependent Inhibition of EGFR Phosphorylation by a Tyrosine Kinase Inhibitor
| Treatment Concentration (nM) | % Phospho-EGFR (Tyr1068) of Total EGFR (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle - DMSO) | 100% | ± 5.2% |
| 1 | 78% | ± 4.5% |
| 10 | 45% | ± 3.8% |
| 100 | 12% | ± 2.1% |
| 1000 | 3% | ± 1.5% |
This data is representative for a potent EGFR tyrosine kinase inhibitor and illustrates the expected outcome of an experiment using this compound.[1]
Signaling Pathway and Experimental Workflow Visualization
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for immunoprecipitation of EGFR.
Experimental Protocols
Protocol 1: Cell Culture, Treatment, and Lysis
This protocol outlines the preparation of whole-cell lysates from cells treated with this compound.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human Epidermal Growth Factor (EGF)
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
BCA protein assay kit
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Plate cells with high EGFR expression (e.g., A431) in appropriate culture dishes and grow to 80-90% confluency.
-
Serum Starvation: Before treatment, starve the cells in serum-free medium for 4-6 hours.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO alone). Treat the cells with the prepared concentrations of this compound for 1-2 hours.
-
EGF Stimulation: To stimulate EGFR, treat cells with human EGF at a final concentration of 100 ng/mL for 10-15 minutes before harvesting.[1]
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
-
Protein Quantification:
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Protocol 2: Immunoprecipitation of EGFR
This protocol details the enrichment of EGFR from the prepared cell lysates.
Materials:
-
Prepared cell lysates
-
Anti-EGFR antibody (for immunoprecipitation)
-
Normal rabbit or mouse IgG (as a negative control)
-
Protein A/G agarose beads or magnetic beads
-
Wash buffer (e.g., modified RIPA buffer or PBS with 0.1% Tween-20)
-
2X Laemmli sample buffer
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended): To 1 mg of total protein lysate, add 20 µL of Protein A/G beads. Incubate on a rotating shaker for 1 hour at 4°C to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the recommended amount of anti-EGFR antibody (typically 1-5 µg).
-
For the negative control, add the same amount of normal IgG to a separate tube of lysate.
-
Incubate on a rotating shaker for 2-4 hours or overnight at 4°C.[1]
-
Add 30 µL of Protein A/G beads to each tube and incubate for an additional 1-2 hours at 4°C with gentle rotation.[1]
-
-
Washing:
-
Pellet the beads by centrifugation at 2,500 rpm for 3 minutes at 4°C.
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.[1]
-
-
Elution:
-
After the final wash, remove all of the supernatant.
-
Add 30-50 µL of 2X Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it.
-
Centrifuge the tubes to pellet the beads, and the supernatant containing the immunoprecipitated EGFR is ready for Western blot analysis.[1]
-
Protocol 3: Western Blot Analysis of Total and Phosphorylated EGFR
This protocol describes the detection of total and phosphorylated EGFR from the immunoprecipitated samples.
Materials:
-
Eluted immunoprecipitated samples
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies:
-
Anti-phospho-EGFR (e.g., Tyr1068)
-
Anti-total EGFR
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer:
-
Load the eluted samples onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Reprobing (Optional): To detect total EGFR on the same membrane, the membrane can be stripped of the anti-phospho-EGFR antibody and then reprobed with an anti-total EGFR antibody.
Troubleshooting
-
No or weak signal for p-EGFR:
-
Ensure efficient EGF stimulation.
-
Confirm the activity of this compound.
-
Check the efficacy of the primary antibody.
-
Ensure phosphatase inhibitors were added to the lysis buffer.
-
-
High background:
-
Perform pre-clearing of the lysate.
-
Increase the number and duration of washes.
-
Optimize the concentration of primary and secondary antibodies.
-
-
Multiple bands:
-
This may indicate non-specific binding or protein degradation. Ensure protease inhibitors are fresh and used at the correct concentration.
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the immunoprecipitation and analysis of EGFR in the presence of the specific inhibitor this compound. These methods are essential for researchers and drug development professionals seeking to characterize the effects of tyrosine kinase inhibitors on EGFR signaling pathways. Accurate and reproducible data from these experiments are crucial for advancing our understanding of EGFR-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative proteomic profiling identifies protein correlates to EGFR kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pr.ibs.re.kr [pr.ibs.re.kr]
- 4. Computational Analysis of the Regulation of EGFR by Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay with PD158780 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD158780 is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[1] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, leading to uncontrolled cell proliferation and survival. This compound exerts its effects by competing with ATP for the binding site on the kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This application note provides detailed protocols for assessing the effect of this compound on cell viability using common colorimetric assays, summarizes available quantitative data, and illustrates the relevant signaling pathway and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound is a powerful inhibitor of the EGFR (ErbB1), with an IC50 of 8 pM. It also shows inhibitory activity against other members of the ErbB family, including ErbB2, ErbB3, and ErbB4, with IC50 values of 49 nM, 52 nM, and 52 nM, respectively.[1] The inhibition of EGFR autophosphorylation by this compound has been demonstrated in A431 human epidermoid carcinoma cells, with an IC50 of 13 nM.[1]
The EGFR signaling cascade plays a critical role in cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins. This initiates downstream signaling primarily through two major pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation.
-
PI3K-AKT-mTOR Pathway: This pathway is central to cell survival and inhibition of apoptosis.
By blocking EGFR autophosphorylation, this compound effectively shuts down these downstream signals, leading to a reduction in cell viability and proliferation.
Quantitative Data Summary
| Compound | Target/Cell Line | Cancer Type | IC50 Value | Assay Type |
| This compound | EGFR (enzyme) | - | 8 pM | Kinase Assay[1] |
| ErbB2 (enzyme) | - | 49 nM | Kinase Assay[1] | |
| ErbB3 (enzyme) | - | 52 nM | Kinase Assay[1] | |
| ErbB4 (enzyme) | - | 52 nM | Kinase Assay[1] | |
| A431 | Epidermoid Carcinoma | 13 nM | EGFR Autophosphorylation[1] | |
| Gefitinib | A431 | Epidermoid Carcinoma | 0.015 µM | MTT Assay |
| NCI-H1975 | Non-Small Cell Lung Cancer | >10 µM | MTT Assay | |
| HCC827 | Non-Small Cell Lung Cancer | 0.02 µM | MTT Assay | |
| Calu-3 | Non-Small Cell Lung Cancer | 0.78 µM | MTT Assay |
Note: IC50 values can vary depending on the specific experimental conditions, including cell seeding density, incubation time, and the specific formulation of the inhibitor.
Experimental Protocols
The following are detailed protocols for the MTT and MTS assays, which are commonly used to assess cell viability.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Selected cancer cell line (e.g., A431, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a 'one-step' colorimetric assay where the tetrazolium compound is reduced by viable cells into a soluble formazan product.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete culture medium
-
96-well plates
-
MTS reagent (combined with an electron coupling reagent like phenazine ethosulfate, PES)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTS Addition and Incubation:
-
After the incubation period, add 20 µL of the MTS reagent directly to each well containing 100 µL of medium.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 7 from the MTT Assay protocol to calculate cell viability and determine the IC50 value.
-
Experimental Workflow
The general workflow for conducting a cell viability assay with this compound treatment is outlined below.
References
Troubleshooting & Optimization
PD158780 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with PD158780 in aqueous media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. However, it has low solubility in aqueous media like water or phosphate-buffered saline (PBS).
Q2: Why is my this compound not dissolving in my aqueous experimental buffer?
A2: this compound is a hydrophobic molecule, which leads to poor solubility in aqueous solutions. Direct dissolution in water or buffers will likely result in precipitation or an insoluble suspension. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent.
Q3: How can I prepare a working solution of this compound for my cell culture experiments?
A3: To prepare a working solution for cell culture, first, create a high-concentration stock solution in sterile DMSO. This stock solution can then be serially diluted to the final desired concentration in your cell culture medium. It is important to ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue. Here are some troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound in the final aqueous solution may be above its solubility limit. Try lowering the final concentration.
-
Use a co-solvent formulation: For in vivo or certain in vitro experiments, using a co-solvent system can significantly improve solubility. Protocols often involve a combination of DMSO, PEG300, Tween-80, and saline.[1]
-
Gentle warming and sonication: If precipitation occurs during preparation, gentle heating and/or sonication can help to redissolve the compound.[1] However, be cautious with heat as it may degrade the compound.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of the ErbB family of receptor tyrosine kinases, with a particularly high affinity for the Epidermal Growth Factor Receptor (EGFR).[2][3][4] By binding to the ATP-binding site of the kinase domain, it blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and differentiation.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 33.01 | 100 | |
| Ethanol | 8.25 | 25 | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.67 | 5.06 | Clear solution; requires sonication.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.67 | 5.06 | Suspended solution; requires sonication.[1] |
Molecular Weight of this compound: 330.18 g/mol
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform intermediate dilutions to ensure accuracy.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells is below a level that affects cell viability (typically less than 0.1%). Remember to include a vehicle control (medium with the same final DMSO concentration) in your experimental setup.
Protocol 3: Preparation of this compound Formulation for In Vivo Studies
This protocol yields a clear solution at 1.67 mg/mL.[1]
-
Prepare a 16.7 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add the following solvents sequentially, ensuring thorough mixing after each addition:
-
100 µL of the 16.7 mg/mL this compound stock in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline.
-
-
Sonication: Use an ultrasonic bath to ensure the final solution is clear and homogenous.
-
Administration: This formulation should be prepared fresh before administration.
Visual Troubleshooting and Pathway Diagrams
Troubleshooting Workflow for this compound Dissolution
Caption: A flowchart for troubleshooting this compound solubility issues.
EGFR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits EGFR signaling and downstream pathways.
References
Technical Support Center: Troubleshooting High Background in PD158780 Western Blot Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background issues in Western blot experiments involving the EGFR inhibitor, PD158780.
Frequently Asked Questions (FAQs)
Q1: I'm observing high background on my Western blot after treating cells with this compound. What are the most common general causes?
High background in Western blotting can stem from several factors that are common to most experiments. These include:
-
Inadequate Blocking: Insufficient blocking of the membrane allows for non-specific binding of both primary and secondary antibodies.[1][2][3][4]
-
Suboptimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody is a frequent cause of increased non-specific binding.[2][3][4]
-
Insufficient Washing: Inadequate washing steps fail to remove unbound antibodies, which then contribute to background noise.[2][4]
-
Membrane Drying: Allowing the membrane to dry out at any stage of the process can lead to irreversible and non-specific antibody binding.[2][3]
-
Contamination: Contaminated buffers or equipment can introduce artifacts and elevate background.
-
Overexposure: Excessively long exposure times during signal detection can lead to a dark or black blot, obscuring specific signals.[2][4]
Q2: Could the this compound compound itself be the cause of the high background?
While it is less common, the physicochemical properties of a small molecule inhibitor like this compound could potentially contribute to high background. If the compound has "sticky" properties or a high affinity for non-target proteins or the membrane itself, it could theoretically increase background noise. However, it is more probable that the high background is a result of the biological effects of this compound treatment.
Q3: How can the biological effects of this compound, an EGFR inhibitor, lead to high background?
This compound is a potent inhibitor of the EGFR family of receptor tyrosine kinases. Its mechanism of action can indirectly contribute to high background in several ways:
-
Alterations in Protein Expression: Inhibition of EGFR signaling can lead to changes in the expression levels of numerous proteins. Some of these newly expressed or upregulated proteins may have properties that lead to non-specific binding of antibodies.
-
Changes in Post-Translational Modifications: EGFR signaling pathways are central to cellular processes that regulate post-translational modifications. Inhibition by this compound could alter these modifications on various proteins, potentially exposing epitopes that non-specifically bind antibodies.
-
Induction of Cellular Processes: The inhibition of critical signaling pathways can induce cellular stress responses, such as autophagy. An increase in autophagic vesicles and associated proteins could potentially interfere with the Western blot process and contribute to background.
Q4: I am probing for phosphorylated proteins after this compound treatment. Are there special considerations?
Yes. When detecting phosphorylated proteins, it is crucial to avoid using non-fat dry milk as a blocking agent. Milk contains a high concentration of the phosphoprotein casein, which can cross-react with phospho-specific antibodies, leading to high background.[2] It is recommended to use Bovine Serum Albumin (BSA) as the blocking agent in these experiments. Additionally, ensure that your lysis and wash buffers contain phosphatase inhibitors to preserve the phosphorylation status of your target protein.
Troubleshooting Guide
This guide is divided into two sections: general Western blot troubleshooting and specific considerations when using this compound.
General Troubleshooting for High Background
| Problem Category | Possible Cause | Recommended Solution |
| Blocking | Inadequate blocking | - Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.- Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA).- Try a different blocking agent (e.g., switch from milk to BSA, or vice versa, especially if not probing for phosphoproteins). |
| Antibodies | Primary antibody concentration too high | - Titrate the primary antibody to a higher dilution (e.g., 1:2000, 1:5000, 1:10000). |
| Secondary antibody concentration too high | - Titrate the secondary antibody to a higher dilution.- Run a control blot with only the secondary antibody to check for non-specific binding. | |
| Antibody aggregation | - Centrifuge antibody solutions before use to pellet any aggregates. | |
| Washing | Insufficient washing | - Increase the number of washes (e.g., from 3 to 5 washes).- Increase the duration of each wash (e.g., from 5 to 10 minutes).- Increase the volume of wash buffer. |
| Membrane | Membrane dried out | - Ensure the membrane remains submerged in buffer throughout the procedure. |
| Choice of membrane | - If using PVDF, consider switching to a nitrocellulose membrane, which can sometimes yield lower background. | |
| Detection | Overexposure | - Reduce the film exposure time or the image acquisition time on a digital imager. |
| Detection reagent too sensitive | - Use a less sensitive detection reagent or dilute the current reagent. |
Specific Troubleshooting for this compound Experiments
| Problem Category | Possible Cause | Recommended Solution |
| Sample Preparation | This compound-induced protein changes | - Ensure complete cell lysis to solubilize all proteins.- Consider a fractionation step to enrich for the protein of interest and remove potentially interfering proteins. |
| Drug-related artifacts | - Include a vehicle-only control (e.g., DMSO) to distinguish between the effects of the solvent and this compound. | |
| Blocking and Antibody Incubation | Non-specific binding due to altered proteome | - In addition to standard blocking, consider adding a small amount of the blocking agent (e.g., 0.1-0.5%) to your primary and secondary antibody dilution buffers. |
| Phosphoprotein detection issues | - Always use BSA as the blocking agent when detecting phosphorylated proteins.[2] | |
| Experimental Design | Off-target effects of this compound | - If high background persists, consider validating your findings with a structurally different EGFR inhibitor or by using siRNA to knockdown EGFR to confirm that the observed effect is on-target. |
Experimental Protocols
Standard Western Blot Protocol
-
Sample Preparation:
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-only control.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody at the optimized dilution in TBST with 1-5% blocking agent overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in TBST with 1-5% blocking agent for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Expose to X-ray film or capture the signal with a digital imager.
-
Visualizations
References
potential off-target effects of PD158780 in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using PD158780 in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of the ErbB family of receptor tyrosine kinases. It shows very high potency against the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4]
Q2: What are the reported IC50 values for this compound against its primary targets?
The half-maximal inhibitory concentration (IC50) values for this compound against the ErbB receptor family are summarized in the table below.
Q3: Is this compound a selective inhibitor?
This compound is considered a relatively selective kinase inhibitor.[5] It has been reported that it does not inhibit FGF or PDGF-mediated tyrosine phosphorylation.[2][3] However, like many kinase inhibitors, it may exhibit off-target effects at higher concentrations. A comprehensive kinome scan is recommended to fully characterize its selectivity profile in your experimental system.
Q4: I am observing effects in my cancer cell line at concentrations higher than the reported IC50 for EGFR. Could this be due to off-target effects?
Yes, effects observed at concentrations significantly higher than the IC50 for the primary target may indicate off-target activity. It is crucial to determine a dose-response curve in your specific cell line to distinguish between on-target and potential off-target effects. Unexplained phenotypic changes not typically associated with EGFR inhibition could also point towards off-target interactions.
Q5: My results with this compound are inconsistent between experiments. What are the common causes?
Inconsistent results can stem from several factors, including:
-
Compound Stability: Ensure proper storage of this compound stock solutions, typically at -20°C. Avoid repeated freeze-thaw cycles.
-
Solubility: this compound is soluble in DMSO and ethanol.[2] Ensure it is fully dissolved and that the final solvent concentration in your cell culture medium is not cytotoxic (typically <0.1%).
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact experimental outcomes. Maintain consistent cell culture practices.
Troubleshooting Guides
Problem: No or weak inhibition of cancer cell growth.
| Potential Cause | Troubleshooting Step |
| Low Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Cell Line Insensitivity | Confirm that your cancer cell line is dependent on EGFR signaling for proliferation. Cell lines with mutations downstream of EGFR (e.g., in RAS or RAF) may be resistant. |
| Compound Degradation | Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time and cell seeding density. |
Problem: Unexpected or paradoxical effects on cancer cells.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | - Perform a kinase selectivity profile to identify potential off-target kinases. - Use a structurally unrelated EGFR inhibitor to see if the same phenotype is observed. - Employ a rescue experiment by overexpressing a drug-resistant EGFR mutant. |
| Cellular Context | The cellular response to EGFR inhibition can be complex and context-dependent. Analyze downstream signaling pathways (e.g., AKT, ERK) to better understand the mechanism. |
| High Inhibitor Concentration | Use the lowest effective concentration to minimize the risk of off-target effects. |
Data Presentation
Table 1: IC50 Values of this compound Against ErbB Family Kinases
| Target | IC50 (nM) |
| EGFR | 0.008[1][4] |
| ErbB2 | 49[1][4] |
| ErbB2/ErbB4 | 52[2][3] |
| ErbB3 | 52[1][4] |
| ErbB4 | 52[1][4] |
Experimental Protocols
Biochemical Kinase Inhibition Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against a target kinase.
Materials:
-
Recombinant human EGFR kinase
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Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
This compound
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the kinase, substrate, and this compound dilutions to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
References
PD158780 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of PD158780 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent experimental outcomes are a common sign of compound instability in cell culture media. Small molecules like this compound can degrade over time, which leads to a reduced effective concentration of the active compound and the potential for off-target effects from degradation byproducts.[1]
Q2: What are the primary factors that can cause this compound to degrade in cell culture media?
A2: Several factors can contribute to the degradation of this compound in a cell culture environment:
-
pH: The pH of the culture medium can significantly affect the rate of hydrolysis of chemical bonds within the molecule.[1]
-
Enzymatic Degradation: If you are using a medium containing serum, esterases and other enzymes present in the serum can metabolize the compound.
-
Temperature: Standard cell culture conditions of 37°C can accelerate the degradation of thermally sensitive compounds.[1]
-
Light Exposure: Some compounds are light-sensitive and can degrade when exposed to light.
-
Reactive Components in Media: Certain components within the cell culture media can react with and degrade the compound.
Q3: How can I experimentally determine the stability of this compound in my specific cell culture medium?
A3: To assess the stability of this compound, you can incubate it in your cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO2) for different lengths of time. At each time point, you can collect a sample of the medium and analyze the concentration of the parent compound using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of this compound over time is an indicator of instability.[1]
Q4: What are some immediate actions I can take to minimize the instability of this compound in my experiments?
A4: To help reduce the impact of potential degradation, you can take the following steps:
-
Prepare Fresh Solutions: It is always best practice to prepare fresh stock solutions of this compound and dilute them into the culture medium immediately before starting your experiment.[1]
-
Minimize Time at 37°C: While cells need to be cultured at 37°C, you can minimize the time that your compound is exposed to this temperature before it is added to the cells.[1]
-
Consider Serum-Free Media: If your cell line can be maintained in a serum-free medium for the duration of your experiment, this can help to reduce enzymatic degradation.[1]
Troubleshooting Guide
Issue: Variability in experimental results between replicates.
-
Possible Cause: Degradation of this compound in the cell culture medium, leading to different effective concentrations at the time of treatment.
-
Solution: Prepare a fresh dilution of this compound in media for each replicate immediately before application to the cells.
Issue: Reduced or no observable effect of this compound at the expected concentration.
-
Possible Cause: Significant degradation of the compound has occurred, lowering its effective concentration below the threshold for a biological response.
-
Solution: Perform a stability study to determine the half-life of this compound in your specific cell culture medium and conditions. Based on the results, you may need to adjust the initial concentration or the frequency of media changes with fresh compound.
This compound Stability in Cell Culture Media (Illustrative Data)
The following table provides illustrative data on the stability of this compound in two common cell culture media, DMEM and RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and incubated at 37°C and 5% CO2. This data is representative and should be confirmed experimentally under your specific conditions.
| Time (Hours) | This compound Remaining in DMEM + 10% FBS (%) | This compound Remaining in RPMI-1640 + 10% FBS (%) |
| 0 | 100 | 100 |
| 2 | 95 | 92 |
| 4 | 88 | 85 |
| 8 | 75 | 70 |
| 12 | 65 | 60 |
| 24 | 45 | 40 |
| 48 | 20 | 15 |
Experimental Protocol: Assessing this compound Stability by HPLC
This protocol outlines a method to determine the stability of this compound in cell culture media.
1. Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, L-glutamine)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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Formic acid (or other suitable mobile phase modifier)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
2. Procedure:
-
Preparation of this compound Working Solution: Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration.
-
Incubation: Aliquot the this compound working solution into multiple microcentrifuge tubes. Place the tubes in a 37°C, 5% CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.
-
Sample Preparation:
-
Immediately after removal from the incubator, centrifuge the tube to pellet any cells or debris.
-
Transfer the supernatant to a clean tube.
-
If necessary, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the supernatant, vortexing, and centrifuging to pellet the precipitated proteins. Transfer the resulting supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Example HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Column Temperature: 30°C
-
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 time point.
-
Visualizations
References
Technical Support Center: PD158780 and Lung Cancer Cell Lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering unexpected results with PD158780 in lung cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound, and what are the expected results in sensitive lung cancer cell lines?
A: this compound is a potent and highly specific inhibitor of the ErbB family of receptor tyrosine kinases, with a particularly high affinity for the Epidermal Growth Factor Receptor (EGFR).[1][2] In lung cancer cell lines with activating EGFR mutations (e.g., exon 19 deletions or L858R mutations), the expected outcome of this compound treatment is a significant, dose-dependent reduction in cell proliferation and viability. This is achieved by blocking the autophosphorylation of EGFR, which in turn inhibits downstream pro-survival signaling pathways like PI3K/Akt and MAPK/ERK, often leading to G1 cell cycle arrest and apoptosis.[2][3]
Table 1: Inhibitory Concentrations (IC50) of this compound against ErbB Family Kinases
| Receptor | IC50 Value |
| EGFR (ErbB1) | 8 pM |
| ErbB2 (HER2) | 49 nM |
| ErbB3 (HER3) | 52 nM |
| ErbB4 (HER4) | 52 nM |
Data sourced from MedchemExpress and R&D Systems.[1]
Q2: My EGFR-mutant lung cancer cell line is showing minimal response or resistance to this compound. What are the potential causes?
A: Unexpected resistance to a potent EGFR inhibitor like this compound in a supposedly sensitive cell line can stem from several factors. The most common causes fall into three categories:
-
Alterations in the Drug Target (On-Target Resistance): The cell line may have acquired a secondary mutation in the EGFR gene that prevents this compound from binding effectively. The most well-known example is the T790M "gatekeeper" mutation.[3][4][5]
-
Activation of Bypass Signaling Pathways (Off-Target Resistance): The cancer cells may have activated alternative signaling pathways to circumvent the EGFR blockade. This is a common mechanism of resistance where other receptor tyrosine kinases (RTKs) like c-Met or HER2 become amplified or activated, which then stimulate the same downstream PI3K/Akt or MAPK pathways that EGFR normally uses.[3][4]
-
Phenotypic Changes: The cell line may have undergone a phenotypic transformation, such as the epithelial-to-mesenchymal transition (EMT), which is associated with drug resistance.[4]
It is also crucial to rule out experimental variables, such as incorrect drug concentration, degradation of the compound, or issues with the cell line itself (e.g., misidentification, contamination, or genetic drift after many passages).
Q3: How can I determine if my cells have developed an on-target resistance mutation like T790M?
A: The most direct method is to sequence the EGFR gene in your resistant cell population. You should compare the sequence to the parental, sensitive cell line.
-
Method: Extract genomic DNA from both your this compound-resistant cells and the parental sensitive cells. Use PCR to amplify the exons encoding the EGFR kinase domain (specifically exons 18 through 21). The resulting PCR products can then be purified and sent for Sanger sequencing.
-
Expected Result: If a resistance mutation like T790M (a threonine to methionine substitution at position 790 in exon 20) has occurred, you will see a corresponding nucleotide change in the sequencing chromatogram from your resistant cells that is absent in the parental cells.[6]
Q4: How can I investigate the activation of bypass signaling pathways?
A: Activation of bypass pathways typically involves the phosphorylation and activation of other kinases that can compensate for the loss of EGFR signaling. Western blotting is the most common and effective technique to probe the phosphorylation status of key proteins in these pathways.
-
Method: Treat your resistant and parental cells with this compound for a defined period (e.g., 2-6 hours). Lyse the cells and perform a Western blot analysis.
-
Key Proteins to Probe:
-
p-EGFR: To confirm that this compound is indeed inhibiting its target.
-
p-Akt and p-ERK: To assess the activity of the two major downstream survival pathways. In resistant cells, these may remain phosphorylated even when p-EGFR is inhibited.
-
p-Met and p-HER2: To check for the activation of two of the most common bypass RTKs.[3]
-
-
Expected Result: In a resistant cell line utilizing a bypass mechanism, you would expect to see a decrease in p-EGFR upon treatment, but sustained or even increased levels of p-Akt, p-ERK, p-Met, or p-HER2 compared to sensitive parental cells.
Q5: Could unexpected off-target effects of this compound be responsible for my results?
A: While this compound is highly specific for the ErbB family, it's important to remember that all small molecule inhibitors have the potential for off-target effects, particularly at higher concentrations.[7][8] These off-target activities could lead to unexpected toxicity or paradoxical activation of other signaling pathways. If you suspect off-target effects, consider the following:
-
Titrate the Concentration: Ensure you are using the lowest effective concentration of this compound. Perform a detailed dose-response curve to determine the IC50 in your specific cell line and work within a range that is consistent with its known potency.
-
Use a Structurally Different Inhibitor: Compare the effects of this compound with another EGFR inhibitor from a different chemical class. If both produce the same "unexpected" result, it is more likely related to the inhibition of EGFR signaling rather than an off-target effect specific to this compound.
-
Kinase Profiling: For a comprehensive analysis, you can subject cell lysates treated with this compound to a commercial kinase profiling service to identify other inhibited kinases.
Detailed Experimental Protocols
Protocol 1: Cell Viability/Proliferation (MTS Assay)
This protocol is for determining the dose-response effect of this compound on cell viability.
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in growth medium. Also, prepare a vehicle control (e.g., 0.1% DMSO) in medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the drug dilutions or vehicle control to the appropriate wells. Include a "no-cell" blank control with medium only. Incubate for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at 490 nm using a 96-well plate reader.
-
Analysis: After subtracting the blank, normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of viability. Plot the results to calculate the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol assesses the phosphorylation status of key signaling proteins.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for the desired time (e.g., 4 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-Actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add an ECL substrate to visualize the protein bands using a chemiluminescence imager.
Protocol 3: EGFR Gene Sequencing
This protocol is for identifying mutations in the EGFR kinase domain.
-
Genomic DNA Extraction: Isolate genomic DNA from ~1x10^6 resistant and parental cells using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).
-
PCR Amplification: Design primers to amplify EGFR exons 18, 19, 20, and 21. Set up a PCR reaction using a high-fidelity polymerase with ~100 ng of genomic DNA as a template.
-
Example PCR Conditions: 95°C for 5 min; 35 cycles of (95°C for 30s, 58°C for 30s, 72°C for 1 min); 72°C for 7 min.
-
-
PCR Product Purification: Run the PCR products on an agarose gel to confirm the correct size. Purify the DNA from the gel or directly from the PCR reaction using a commercial kit (e.g., QIAquick PCR Purification Kit).
-
Sanger Sequencing: Send ~200 ng of the purified PCR product along with the corresponding forward or reverse primer to a sequencing facility.
-
Sequence Analysis: Align the resulting sequences from the resistant and parental cells with the reference EGFR sequence (e.g., using BLAST or sequence alignment software) to identify any nucleotide changes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD 158780 | EGFR | Tocris Bioscience [tocris.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Drug Resistance to EGFR Inhibitors in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PD158780 Incubation Time for Maximal Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of PD158780 for achieving maximal inhibition of its target, the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific inhibitor of the ErbB family of receptor tyrosine kinases.[1][2] Its primary mechanism of action is the inhibition of EGFR (ErbB1) autophosphorylation, which is a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[3] this compound is highly selective for the EGF receptor, with significantly less activity against other growth factor receptors like PDGF and FGF receptors.[1][2][3]
Q2: What are the reported IC50 values for this compound against the ErbB family receptors?
A2: this compound exhibits potent inhibitory activity with the following reported half-maximal inhibitory concentrations (IC50):
| Receptor | IC50 Value |
| EGFR (ErbB1) | 8 pM[3] |
| ErbB2 (HER2) | 49 nM[1][2][3] |
| ErbB3 (HER3) | 52 nM[3] |
| ErbB4 (HER4) | 52 nM[1][2][3] |
| EGFR (in A431 cells) | 13 nM[3] |
| Heregulin-stimulated phosphorylation (SK-BR-3 cells) | 49 nM[3] |
| Heregulin-stimulated phosphorylation (MDAMB-453 cells) | 52 nM[3] |
Q3: Why is optimizing the incubation time for this compound important?
A3: The optimal incubation time for this compound is crucial for obtaining accurate and reproducible experimental results. Insufficient incubation time may lead to an underestimation of the inhibitor's potency, while excessively long incubation times could result in off-target effects or cellular stress, confounding the interpretation of the data. The ideal incubation time depends on the specific experimental goals, such as assessing direct inhibition of receptor phosphorylation or evaluating downstream effects on cell viability.
Q4: What is a general recommendation for starting incubation times with this compound?
A4: For assays measuring the direct inhibition of EGFR phosphorylation (e.g., Western blot for phospho-EGFR), a shorter incubation time is generally recommended, typically ranging from 30 minutes to 4 hours. For cell-based assays that measure downstream effects such as inhibition of cell proliferation or induction of apoptosis, a longer incubation period of 24 to 72 hours is common. However, it is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of EGFR phosphorylation | Incubation time is too short: The inhibitor has not had enough time to effectively bind to and inhibit the receptor. | Perform a time-course experiment with shorter and more frequent time points (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal incubation period. |
| Inhibitor concentration is too low: The concentration of this compound used is not sufficient to inhibit EGFR in the specific cell line. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. | |
| This compound degradation: The inhibitor may have degraded due to improper storage or handling. | Ensure this compound is stored correctly (typically at -20°C or -80°C) and prepare fresh working solutions for each experiment. | |
| Inconsistent results between experiments | Variability in cell confluence: Different cell densities can affect the cellular response to the inhibitor. | Standardize the cell seeding density and ensure that cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment. |
| Variability in incubation time: Even small variations in incubation time can lead to different levels of inhibition. | Use a precise timer and standardize the incubation period across all experiments. | |
| High background in Western blot for phospho-EGFR | Suboptimal antibody concentration: The primary or secondary antibody concentration may be too high. | Titrate the primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background. |
| Inadequate blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST is often recommended for phospho-antibodies). | |
| Maximal inhibition is observed at a very early time point and then decreases | Cellular compensation mechanisms: Cells may activate feedback loops or alternative signaling pathways to overcome the EGFR inhibition. | Focus on earlier time points for assessing direct inhibition. For longer-term studies, consider co-treatment with inhibitors of potential compensatory pathways. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Maximal Inhibition of EGFR Phosphorylation
This protocol describes how to determine the optimal incubation time of this compound for inhibiting EGF-induced EGFR phosphorylation in a cell-based assay using Western blotting.
Materials:
-
This compound
-
Cell line expressing EGFR (e.g., A431)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human EGF
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total EGFR
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
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Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 12-16 hours. This step reduces basal EGFR phosphorylation.
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This compound Incubation: Prepare a working solution of this compound at the desired concentration (e.g., 10x the IC50 for the cell line). Add the inhibitor to the cells and incubate for various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h). Include a vehicle control (e.g., DMSO).
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EGF Stimulation: 15 minutes before the end of each incubation time point, add recombinant human EGF to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
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Cell Lysis: At the end of each incubation period, wash the cells twice with ice-cold PBS and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Western Blotting:
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Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the anti-phospho-EGFR primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total EGFR antibody.
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Data Analysis: Quantify the band intensities for phospho-EGFR and total EGFR using image analysis software (e.g., ImageJ). The ratio of phospho-EGFR to total EGFR is then calculated for each time point and normalized to the EGF-stimulated control without inhibitor. The optimal incubation time is the shortest time point that achieves maximal inhibition.
Quantitative Data from a Representative Time-Course Experiment
The following table summarizes hypothetical data from a time-course experiment designed to determine the optimal incubation time for this compound in A431 cells.
| Incubation Time with this compound | Phospho-EGFR / Total EGFR Ratio (Normalized to EGF-stimulated control) | % Inhibition of EGFR Phosphorylation |
| 0 min | 1.00 | 0% |
| 15 min | 0.65 | 35% |
| 30 min | 0.30 | 70% |
| 1 hour | 0.10 | 90% |
| 2 hours | 0.08 | 92% |
| 4 hours | 0.09 | 91% |
| 8 hours | 0.12 | 88% |
Based on this data, an incubation time of 1-2 hours would be optimal for achieving maximal inhibition of EGFR phosphorylation with this compound in this experimental system.
Visualizations
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and the point of inhibition by this compound.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal this compound incubation time.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting weak this compound inhibition.
References
PD158780 cytotoxicity in normal versus cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PD158780 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. It exerts its effect by blocking the autophosphorylation of the EGFR, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.
Q2: In which cell lines has the cytotoxic effect of this compound been observed?
This compound has demonstrated antiproliferative effects in various cancer cell lines, including A431 (epidermoid carcinoma), SK-BR-3 and MDAMB-453 (breast carcinoma), and nasopharyngeal carcinoma cells.[1] It has also been shown to induce G1 cell cycle arrest in the non-tumorigenic breast epithelial cell line MCF10A.[2][3]
Q3: Is there a significant difference in the cytotoxicity of this compound between normal and cancer cell lines?
While extensive comparative studies are limited in publicly available literature, the high potency of this compound against EGFR suggests it will affect any cell type dependent on EGFR signaling. EGFR is expressed in many normal tissues, including the skin and kidneys, and inhibition of its activity can lead to side effects in these tissues. The differential sensitivity between cancer and normal cells often depends on the cancer cells' addiction to EGFR signaling for survival and proliferation. Further experimental investigation in a panel of normal and cancer cell lines is recommended to determine the therapeutic window.
Q4: What are the common downstream signaling pathways affected by this compound?
By inhibiting EGFR, this compound affects major downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are crucial for regulating cell cycle progression, proliferation, and apoptosis. Inhibition of these pathways ultimately leads to decreased cell proliferation and can induce apoptosis in cancer cells that are dependent on EGFR signaling.
Troubleshooting Guide
Issue 1: No or low cytotoxicity observed in a cancer cell line expected to be sensitive.
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Possible Cause 1: Low EGFR Expression. The cancer cell line may not express sufficient levels of EGFR for this compound to be effective.
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Solution: Verify the EGFR expression level in your cell line using techniques like Western blotting, flow cytometry, or qPCR.
-
-
Possible Cause 2: Suboptimal Drug Concentration. The concentrations of this compound used may be too low to elicit a cytotoxic response.
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Solution: Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration for your specific cell line.
-
-
Possible Cause 3: Drug Inactivity. The this compound stock solution may have degraded.
-
Solution: Prepare a fresh stock solution of this compound. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 4: Insensitive Assay. The chosen cytotoxicity assay may not be sensitive enough to detect the effects of the compound.
-
Solution: Consider using a more sensitive assay. For example, a real-time cell viability assay may provide more dynamic information than an endpoint assay like MTT.
-
Issue 2: High variability in results between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven distribution of cells in the wells of the microplate.
-
Solution: Ensure the cell suspension is homogeneous before and during seeding. Gently swirl the cell suspension between pipetting to prevent cell settling.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Pipetting Errors. Inaccurate pipetting of the compound or reagents.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For small volumes, consider serial dilutions to increase the volume being pipetted.
-
Issue 3: High background signal in the cytotoxicity assay.
-
Possible Cause 1: Media Interference. Phenol red or other components in the culture media can interfere with colorimetric or fluorometric assays.
-
Solution: Use phenol red-free media for the assay. Always include a "media only" control to determine the background signal.
-
-
Possible Cause 2: Compound Interference. this compound itself may have intrinsic fluorescence or absorbance at the wavelength used for detection.
-
Solution: Run a control with the compound in media without cells to check for any interference.
-
Data Presentation
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Cell Type | Cancer Type | IC50 (nM) | Reference |
| A431 | Human Epidermoid Carcinoma | Skin Cancer | 13 | [1] |
| SK-BR-3 | Human Breast Adenocarcinoma | Breast Cancer | 49 | [1] |
| MDAMB-453 | Human Breast Adenocarcinoma | Breast Cancer | 52 | [1] |
| MCF10A | Human Mammary Epithelial | Non-Tumorigenic | Induces G1 arrest | [2][3] |
Note: The IC50 value for MCF10A is not a direct measure of cytotoxicity but rather the concentration that induces cell cycle arrest.
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding:
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Harvest and count cells in the exponential growth phase.
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Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
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Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
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-
Compound Treatment:
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Prepare a series of dilutions of this compound in culture medium. A typical concentration range to start with could be from 0.01 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
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Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the vehicle-treated control wells.
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Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
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Mandatory Visualization
Caption: EGFR signaling pathway and inhibition by this compound.
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
References
Technical Support Center: Overcoming In Vitro Resistance to PD158780
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the EGFR inhibitor PD158780 in their in vitro experiments. The information provided is targeted toward researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the ErbB family of receptor tyrosine kinases.[1] It exhibits high affinity for the Epidermal Growth Factor Receptor (EGFR), with an IC50 value of 8 pM.[2] It also inhibits other members of the ErbB family, including ErbB2, ErbB3, and ErbB4, at nanomolar concentrations.[1][2] this compound functions by competing with ATP for the binding site in the tyrosine kinase domain of EGFR, thereby preventing receptor autophosphorylation and the activation of downstream signaling pathways that promote cell proliferation and survival.[3][4]
Q2: My cells have developed resistance to this compound. What are the common mechanisms of resistance to EGFR tyrosine kinase inhibitors (TKIs)?
While specific resistance mechanisms to this compound are not extensively documented, resistance to EGFR TKIs, in general, can be broadly categorized into two main types:
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On-target resistance: This typically involves secondary mutations in the EGFR kinase domain that interfere with the binding of the inhibitor.[3] The most common on-target resistance mechanism for first-generation EGFR TKIs is the T790M "gatekeeper" mutation.[3][5][6] This mutation increases the receptor's affinity for ATP, reducing the potency of ATP-competitive inhibitors.[3]
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Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for EGFR signaling.[3] Common bypass tracks include the amplification and/or activation of other receptor tyrosine kinases such as c-Met and AXL, or the activation of downstream signaling components like the PI3K/AKT and MAPK/ERK pathways.[7][8]
Q3: How can I determine the mechanism of resistance in my cell line?
To elucidate the resistance mechanism in your cell line, a multi-pronged approach is recommended:
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Sequence the EGFR kinase domain: This will identify any secondary mutations, such as the T790M mutation, that may be responsible for on-target resistance.
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Perform a phosphoproteomic or proteomic analysis: This can help identify the activation of alternative signaling pathways.
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Conduct a Western blot analysis: This can be used to examine the phosphorylation status of key signaling proteins in the EGFR pathway and potential bypass pathways (e.g., phospho-Met, phospho-AKT, phospho-ERK).
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Assess for epithelial-to-mesenchymal transition (EMT): Changes in cell morphology and the expression of EMT markers (e.g., E-cadherin, N-cadherin, vimentin) can indicate this form of resistance.
Troubleshooting Guide
Problem: My this compound-sensitive cell line is showing reduced responsiveness to the drug.
| Possible Cause | Suggested Solution |
| Development of Resistance | Confirm resistance by performing a dose-response curve and calculating the IC50 value. Compare this to the parental cell line. An increase in the IC50 value indicates the development of resistance. |
| Drug Inactivity | Ensure the proper storage of this compound (-20°C) and prepare fresh stock solutions in an appropriate solvent like DMSO or ethanol.[1] Perform quality control to confirm the drug's activity. |
| Cell Line Contamination or Genetic Drift | Perform cell line authentication to ensure the identity of your cells. Over time, cell lines in continuous culture can undergo genetic changes. It is advisable to use early passage cells for critical experiments. |
Problem: I have confirmed resistance. How can I overcome it in my in vitro model?
| Strategy | Description | Experimental Approach |
| Combine with a c-Met inhibitor | If resistance is mediated by c-Met amplification and activation of the HGF/c-Met pathway, co-treatment with a c-Met inhibitor may restore sensitivity.[7] | Treat resistant cells with a combination of this compound and a c-Met inhibitor (e.g., crizotinib, cabozantinib) and assess for synergistic effects on cell viability. |
| Combine with a PI3K/mTOR inhibitor | If the PI3K/AKT/mTOR pathway is constitutively active, a combination with an inhibitor of this pathway may be effective.[7][8] | Co-treat resistant cells with this compound and a PI3K or mTOR inhibitor (e.g., pictilisib, everolimus) and evaluate the impact on cell proliferation and signaling. |
| Combine with an AXL inhibitor | Upregulation of the AXL receptor tyrosine kinase can lead to resistance. Combining this compound with an AXL inhibitor can enhance sensitivity.[7] | Assess the effect of co-treatment with this compound and an AXL inhibitor (e.g., R428) on the viability of resistant cells. |
| Utilize a next-generation EGFR inhibitor | If resistance is due to the T790M mutation, a third-generation EGFR TKI that is effective against this mutation may be required.[3] | Treat T790M-positive resistant cells with a third-generation EGFR inhibitor (e.g., osimertinib) and compare its efficacy to this compound. |
Quantitative Data Summary
Table 1: IC50 Values of this compound Against ErbB Family Kinases
| Kinase | IC50 |
| EGFR | 8 pM |
| ErbB2 | 49 nM |
| ErbB3 | 52 nM |
| ErbB4 | 52 nM |
Data sourced from MedchemExpress and R&D Systems.[1][2]
Table 2: Representative IC50 Values of EGFR TKIs in Sensitive vs. Resistant NSCLC Cell Lines
| Cell Line | EGFR Status | Drug | IC50 (nM) | Resistance Mechanism |
| PC-9 | Exon 19 deletion | Gefitinib | 10-20 | - |
| PC-9/GR | Exon 19 deletion, T790M | Gefitinib | >10,000 | T790M mutation |
| H1975 | L858R, T790M | Gefitinib | >10,000 | T790M mutation |
| H3255 | L858R | Gefitinib | ~5 | - |
| H3255/GR | L858R | Gefitinib | ~2,000 | c-Met Amplification |
Note: This table provides representative data for the first-generation EGFR TKI gefitinib to illustrate the magnitude of resistance conferred by different mechanisms. Similar trends would be expected for this compound.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blotting for Phospho-Protein Analysis
This protocol is for assessing the activation state of signaling pathways.
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Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phospho-proteins of interest (e.g., p-EGFR, p-Met, p-AKT) overnight at 4°C. Also, probe for the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizing Resistance Pathways and Workflows
Caption: Canonical EGFR signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of on-target resistance via the EGFR T790M mutation.
Caption: Bypass signaling through c-Met activation as a mechanism of resistance.
Caption: Experimental workflow for generating and characterizing this compound-resistant cell lines.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Interpreting Downstream Signaling Changes after PD158780 Treatment
Welcome to the technical support center for PD158780. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][2][3] It acts as an ATP-competitive inhibitor, blocking the autophosphorylation of EGFR and subsequently inhibiting downstream signaling pathways.[1]
Q2: What are the reported IC50 values for this compound against the ErbB family of receptors?
This compound exhibits high potency against EGFR and other members of the ErbB family. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 Value |
| EGFR (ErbB1) | 8 pM[3] |
| ErbB2 (HER2) | 49 nM[3] |
| ErbB3 (HER3) | 52 nM[3] |
| ErbB4 (HER4) | 52 nM[3] |
Q3: What are the expected effects of this compound on cell proliferation and the cell cycle?
This compound has been shown to have antiproliferative effects in various cancer cell lines.[1] A key mechanism underlying this effect is the induction of G1 cell cycle arrest.[4] This arrest is associated with the hypophosphorylation of the retinoblastoma protein (pRB) and an increase in the expression of the cyclin-dependent kinase inhibitor p27(KIP1).[4]
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO up to 100 mM and in ethanol up to 25 mM.[2] For long-term storage, it is recommended to store the compound as a powder at -20°C.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Unexpected or weak inhibition of downstream signaling (e.g., p-EGFR, p-Akt, p-ERK).
Possible Cause 1: Suboptimal inhibitor concentration.
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Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A typical starting range for cell-based assays is 10 nM to 1 µM.
Possible Cause 2: Insufficient pre-incubation time.
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Troubleshooting Step: The onset of EGFR inhibition by this compound is immediate; however, the impact on downstream signaling may take longer to become apparent.[1] Ensure a sufficient pre-incubation time with the inhibitor before cell stimulation or lysis. A pre-incubation time of 2 to 24 hours is often used.
Possible Cause 3: Compound degradation.
-
Troubleshooting Step: Ensure that this compound stock solutions are properly stored and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Possible Cause 4: High cell confluence.
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Troubleshooting Step: High cell density can sometimes lead to altered signaling responses. Ensure that cells are seeded at an appropriate density and are in the logarithmic growth phase during the experiment.
Logical Workflow for Troubleshooting Weak Inhibition
Caption: Troubleshooting workflow for weak this compound-mediated inhibition.
Issue 2: Unexpected cell death or off-target effects.
Possible Cause 1: High inhibitor concentration.
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Troubleshooting Step: While this compound is selective, very high concentrations may lead to off-target effects.[1] Lower the concentration to the lowest effective dose determined from your dose-response studies.
Possible Cause 2: Inhibition of other kinases.
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Troubleshooting Step: Although highly specific for the EGFR family, the possibility of off-target kinase inhibition at higher concentrations cannot be entirely ruled out.[1] A kinome scan has shown this compound to be a uni-specific kinase inhibitor at tested concentrations, meaning it is highly selective for a single kinase.[5] If off-target effects are suspected, consider using a structurally different EGFR inhibitor as a control to see if the phenotype persists. It is known that some Src family kinase inhibitors can also inhibit EGFR.[6]
Possible Cause 3: Cell line-specific sensitivity.
-
Troubleshooting Step: Different cell lines can have varying sensitivities to kinase inhibitors. If you observe unexpected toxicity, consider performing a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration range for your specific cell line.
Issue 3: Development of resistance to this compound.
Possible Cause 1: Gatekeeper mutations.
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Troubleshooting Step: A common mechanism of acquired resistance to EGFR inhibitors is the development of secondary mutations in the EGFR kinase domain, such as the T790M mutation.[7] If you are working with long-term cultures treated with this compound, consider sequencing the EGFR gene to check for such mutations.
Possible Cause 2: Activation of bypass signaling pathways.
-
Troubleshooting Step: Cells can develop resistance by upregulating alternative signaling pathways to compensate for EGFR inhibition. This can include the activation of other receptor tyrosine kinases. Western blot analysis of other key signaling pathways (e.g., MET, AXL) may provide insights.
Experimental Protocols
Protocol 1: Western Blot Analysis of Downstream Signaling
This protocol outlines the steps to assess the phosphorylation status of key proteins in the EGFR signaling pathway after treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
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Plate cells (e.g., A5431, MCF10A) in 6-well plates and grow to 70-80% confluence.
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Serum-starve the cells for 12-24 hours to reduce basal signaling.
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Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-24 hours.
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Stimulate the cells with an appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes) if required.
-
-
Cell Lysis:
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Wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
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Transfer proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST.
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Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-ERK, and ERK overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detect the signal using an ECL substrate and an imaging system.
-
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis.
Protocol 2: Cell Viability (MTT/MTS) Assay
This protocol is for determining the effect of this compound on cell viability and calculating its IC50 value.
Methodology:
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Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT/MTS Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours. Read the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathway Diagrams
The following diagrams illustrate the EGFR signaling pathway and the points of inhibition by this compound.
EGFR Signaling Pathway and this compound Inhibition
References
- 1. Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD 158780 | EGFR | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. G1 cell cycle arrest due to the inhibition of erbB family receptor tyrosine kinases does not require the retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
Technical Support Center: PD158780 and EGFR Internalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of PD158780 on Epidermal Growth Factor Receptor (EGFR) internalization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of the ErbB family of receptor tyrosine kinases. Its primary mechanism of action is the inhibition of EGFR autophosphorylation, which is a critical step in the activation of the receptor's intracellular signaling cascade. It exhibits high specificity for EGFR, with an IC50 value in the picomolar range, and also inhibits other members of the ErbB family, such as ErbB2, ErbB3, and ErbB4, at higher nanomolar concentrations.
Q2: What is the effect of this compound on EGFR internalization?
This compound has been shown to substantially diminish the internalization of EGFR. The kinase activity of EGFR is considered important for its efficient internalization through clathrin-coated pits, and by inhibiting this activity, this compound interferes with this process. While some studies suggest that tyrosine kinase inhibitors (TKIs) may not completely block internalization, they can alter the rate and subsequent trafficking of the receptor. The conformation of the intracellular kinase domain, which is influenced by TKIs, appears to be a critical factor for EGFR internalization.
Q3: How does EGFR internalization occur and why is it important?
Ligand-induced EGFR internalization is a crucial process for the attenuation of signaling. Upon ligand binding, EGFR dimerizes and becomes activated, leading to its recruitment into clathrin-coated pits for endocytosis. Following internalization, EGFR can be sorted to lysosomes for degradation, which terminates the signal, or recycled back to the plasma membrane. Dysregulation of EGFR trafficking is implicated in various cancers.
Q4: Does this compound affect the dimerization of EGFR?
While the primary effect of this compound is kinase inhibition, some tyrosine kinase inhibitors have been shown to induce or stabilize EGFR dimers in an inactive conformation. The dimerization of EGFR is a key event that precedes internalization, and its role is complex, with some evidence suggesting it can drive internalization independently of kinase activation. The specific effect of this compound on EGFR dimerization requires further investigation, but its impact on the receptor's conformational state is likely to influence internalization.
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of EGFR internalization observed with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound | Titrate the concentration of this compound to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. The reported IC50 for EGFR is 8 pM, but higher concentrations (in the nanomolar range) may be necessary to observe a significant effect on internalization. |
| Incorrect timing of this compound pre-incubation | Ensure that cells are pre-incubated with this compound for a sufficient amount of time before stimulating with EGF to allow for effective inhibition of EGFR kinase activity. A pre-incubation time of 30-60 minutes is a good starting point. |
| Cell line-specific differences in EGFR trafficking | The mechanisms of EGFR internalization can vary between different cell lines. Consider using a positive control inhibitor of endocytosis (e.g., dynamin inhibitors like Dynasore) to confirm that the internalization pathway is functioning as expected in your cell model. |
| Issues with the internalization assay | Verify the validity of your internalization assay. Common methods include immunofluorescence microscopy, flow cytometry, and biochemical assays. Ensure that your detection method can reliably distinguish between surface-bound and internalized EGFR. |
Issue 2: High background signal in EGFR internalization assays.
| Possible Cause | Troubleshooting Step |
| Non-specific binding of antibodies or ligands | Include appropriate controls, such as isotype controls for antibodies or competition with an excess of unlabeled ligand, to assess the level of non-specific binding. |
| Incomplete removal of surface-bound ligand/antibody | Optimize the acid wash step (e.g., using a glycine-HCl buffer, pH 2.5-3.0) to efficiently strip surface-bound molecules without permeabilizing the cells. The duration and temperature of the wash are critical parameters to optimize. |
| Autofluorescence of cells | If using fluorescence-based methods, acquire an image of unstained cells to determine the level of autofluorescence. This can be subtracted from the total signal during image analysis. |
| Fixation and permeabilization artifacts | Optimize fixation and permeabilization conditions to preserve cell morphology and antigenicity while allowing for efficient antibody penetration. Over-permeabilization can lead to the loss of intracellular components and increased background. |
Quantitative Data Summary
| Compound | Target | IC50 | Reference |
| This compound | EGFR | 8 pM | |
| This compound | ErbB2 | 49 nM | |
| This compound | ErbB3 | 52 nM | |
| This compound | ErbB4 | 52 nM |
Experimental Protocols
Protocol 1: Immunofluorescence Microscopy Assay for EGFR Internalization
-
Cell Culture: Plate cells on glass coverslips and grow to 70-80% confluency.
-
Serum Starvation: Starve cells in serum-free medium for 4-6 hours prior to the experiment.
-
Inhibitor Treatment: Pre-incubate cells with the desired concentration of this compound or vehicle control (e.g., DMSO) in serum-free medium for 30-60 minutes at 37°C.
-
Ligand Stimulation: Stimulate cells with fluorescently labeled EGF (e.g., Alexa Fluor 488-EGF) at a concentration of 20-100 ng/mL for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C to allow for internalization.
-
Acid Wash: To remove non-internalized, surface-bound EGF, wash the cells with a cold acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5) for 5 minutes on ice.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If co-staining for intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Incubate with primary antibodies against EGFR (if not using fluorescent EGF) or other markers of interest, followed by fluorescently labeled secondary antibodies. Counterstain nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a confocal or fluorescence microscope.
-
Analysis: Quantify the amount of internalized EGFR by measuring the intracellular fluorescence intensity per cell.
Protocol 2: Flow Cytometry-Based EGFR Internalization Assay
-
Cell Culture: Grow cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.
-
Serum Starvation: Starve cells in serum-free medium for 4-6 hours.
-
Inhibitor Treatment: Pre-incubate cells with this compound or vehicle control for 30-60 minutes at 37°C.
-
Ligand Binding: Incubate cells with a fluorescently labeled EGF on ice for 30-60 minutes to allow binding to surface EGFR without internalization.
-
Internalization: Transfer the cells to 37°C for various time points to induce internalization. A parallel sample should be kept on ice as a non-internalization control.
-
Quenching of Surface Fluorescence: Add a quenching agent, such as trypan blue, to the samples to quench the fluorescence of the surface-bound EGF.
-
Flow Cytometry: Analyze the cells by flow cytometry. The remaining fluorescence intensity corresponds to the internalized EGF.
-
Analysis: Calculate the percentage of internalization by comparing the mean fluorescence intensity of the 37°C samples to the on-ice control.
Visualizations
Validation & Comparative
A Comparative Guide to EGFR Inhibitors: PD158780 versus AG1478
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent epidermal growth factor receptor (EGFR) inhibitors, PD158780 and AG1478. The information presented is collated from various preclinical studies to aid researchers in selecting the appropriate inhibitor for their experimental needs.
Mechanism of Action
Both this compound and AG1478 are small molecule inhibitors that target the intracellular tyrosine kinase domain of EGFR. By competitively binding to the ATP-binding site, they prevent the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[1] This inhibition ultimately blocks cellular processes such as proliferation, survival, and migration, which are often dysregulated in cancer.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for this compound and AG1478 based on available literature. It is important to note that the IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Inhibitory Potency (IC50) Against ErbB Family Kinases
| Compound | Target | IC50 Value | Source |
| This compound | EGFR | 8 pM | [2] |
| ErbB2 | 49 nM | [2] | |
| ErbB3 | 52 nM | [2] | |
| ErbB4 | 52 nM | [2] | |
| AG1478 | EGFR | 3 nM (cell-free) | |
| HER2-Neu | >100 µM |
Table 2: Cellular Activity Against EGFR Autophosphorylation and Cell Growth
| Compound | Cell Line | Assay | IC50 Value | Source |
| This compound | A431 | EGFR Autophosphorylation | 13 nM | [2] |
| AG1478 | U87MG.ΔEGFR | Cell Growth | 8.7 µM | |
| U87MG (wtEGFR) | Cell Growth | 34.6 µM | ||
| A431 | Cell Growth | Not specified | ||
| LIM1215 | Mitogenesis | 0.2 µM | ||
| BaF/ERX | Mitogenesis | 0.07 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
In Vitro Kinase Assay (Generic Protocol)
This protocol is designed to measure the enzymatic activity of EGFR and the inhibitory potential of compounds like this compound and AG1478.
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound, AG1478) dissolved in DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Prepare a master mix containing the EGFR enzyme and the kinase substrate in the assay buffer.
-
Add 20 µL of the master mix to each well.
-
To initiate the kinase reaction, add 25 µL of ATP solution to all wells. The final reaction volume should be 50 µL.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays measuring the incorporation of ³²P-ATP into the substrate or luminescence-based assays like the ADP-Glo™ Kinase Assay which measures ADP production.
-
Data is then analyzed to determine the IC50 values for each compound.
EGFR Autophosphorylation Assay in Cells
This assay measures the ability of the inhibitors to block EGFR autophosphorylation in a cellular context.
Materials:
-
A431 cells (or other suitable cell line overexpressing EGFR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
Test compounds (this compound, AG1478)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-EGFR (for total EGFR) and anti-phospho-EGFR (specific for an autophosphorylation site, e.g., Y1068)
-
Western blotting reagents and equipment
Procedure:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours by replacing the growth medium with serum-free medium.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blotting using equal amounts of protein from each sample.
-
Probe the blots with anti-phospho-EGFR and anti-EGFR antibodies.
-
Quantify the band intensities to determine the inhibition of EGFR autophosphorylation relative to the total EGFR levels.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., A431)
-
Complete cell culture medium
-
Test compounds (this compound, AG1478)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitors. Include vehicle-treated and untreated controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Mandatory Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the point of inhibition by this compound and AG1478.
General Experimental Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro EGFR kinase inhibition assay.
General Experimental Workflow for Cell Viability (MTT) Assay
Caption: General workflow for determining cell viability using the MTT assay.
References
A Comparative Guide: PD158780 and Gefitinib in NSCLC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib (Iressa®) is a well-established first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of NSCLC patients with activating EGFR mutations.[1][2][3][4][5][6] It acts by reversibly binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways crucial for cell proliferation and survival.[1][2][4][5]
PD158780 is a potent and highly specific inhibitor of the EGFR family of receptor tyrosine kinases.[7][8][9] While its development for clinical use is less documented than that of gefitinib, it has been characterized in preclinical studies as a powerful tool for investigating EGFR signaling.
This guide will present available quantitative data, detail relevant experimental protocols, and provide visualizations of the EGFR signaling pathway to aid researchers in understanding the potential applications and comparative context of these two inhibitors.
Quantitative Data Summary
Due to the absence of direct comparative studies, the following tables summarize the inhibitory concentrations of this compound and gefitinib from separate studies. It is crucial to note that these values are not directly comparable due to variations in experimental conditions, cell lines, and assay methodologies.
Table 1: Inhibitory Activity of this compound against ErbB Family Kinases
| Target | IC50 |
| EGFR (ErbB1) | 8 pM[7] |
| ErbB2 (HER2) | 49 nM[7][8][9] |
| ErbB3 (HER3) | 52 nM[7] |
| ErbB4 (HER4) | 52 nM[7][8][9] |
Table 2: Inhibitory Activity of Gefitinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (µM) |
| Various NSCLC lines | Dependent on mutation status | Varies[7] |
Mechanism of Action and Signaling Pathways
Both this compound and gefitinib target the tyrosine kinase domain of EGFR, albeit with different potencies. Inhibition of EGFR blocks the downstream signaling cascades that drive tumor growth and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of EGFR inhibitors like this compound and gefitinib in NSCLC cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Detailed Methodology:
-
Cell Seeding: Plate NSCLC cells (e.g., A549, H1299, HCC827) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound or gefitinib in complete culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blot Analysis for EGFR Phosphorylation
This technique is used to assess the inhibition of EGFR activation.
Detailed Methodology:
-
Cell Culture and Treatment: Grow NSCLC cells to 70-80% confluency and then serum-starve overnight. Treat the cells with this compound or gefitinib at various concentrations for a specified time (e.g., 2-4 hours).
-
Ligand Stimulation: Stimulate the cells with human epidermal growth factor (EGF) (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by the inhibitors.
Detailed Methodology:
-
Cell Treatment: Treat NSCLC cells with this compound or gefitinib at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive) can be quantified.
Conclusion
For researchers designing studies involving EGFR inhibition in NSCLC, the choice between these compounds may depend on the specific research question. This compound could serve as a tool for potent and specific EGFR family blockade, while gefitinib provides a clinically relevant benchmark, especially in cell lines with known EGFR mutations. Future head-to-head studies are warranted to directly compare the cellular effects of these two inhibitors and to better understand their therapeutic potential.
References
- 1. Gefitinib induces non-small cell lung cancer H1650 cell apoptosis through downregulating tumor necrosis factor-related apoptosis-inducing ligand expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochalasin H enhances sensitivity to gefitinib in non-small-cell lung cancer cells through inhibiting EGFR activation and PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIF-1 Inhibitor YC-1 Reverses the Acquired Resistance of EGFR-Mutant HCC827 Cell Line with MET Amplification to Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cellmolbiol.org [cellmolbiol.org]
- 9. researchgate.net [researchgate.net]
Validating EGFR Inhibition: A Comparative Analysis of PD158780 by Western Blot
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the epidermal growth factor receptor (EGFR) inhibitor, PD158780, with other commercially available alternatives. We present supporting experimental data, detailed methodologies for Western blot validation, and visualizations of the key signaling pathways and experimental workflows.
This compound has emerged as a highly potent and specific inhibitor of the EGFR family of receptor tyrosine kinases. Its efficacy in blocking the ATP-binding site of the kinase domain prevents autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival. This guide delves into the validation of this inhibition using the gold-standard technique of Western blotting and compares its performance metrics with other well-established EGFR inhibitors.
Comparative Inhibitory Activity of EGFR Tyrosine Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other EGFR inhibitors, providing a quantitative comparison of their potency against EGFR and other ErbB family members.
| Inhibitor | Target(s) | IC50 (EGFR) | IC50 (ErbB2) | IC50 (ErbB3) | IC50 (ErbB4) | Cell Line Examples for Western Blot Validation |
| This compound | EGFR family | 8 pM [1] | 49 nM[1] | 52 nM[1] | 52 nM[1] | A431 (epidermoid carcinoma)[1] |
| Gefitinib | EGFR | ~3-80 nM | >10,000 nM | - | - | PC9, A549 (non-small cell lung cancer)[2][3][4] |
| Erlotinib | EGFR | ~2-20 nM | >10,000 nM | - | - | FaDu (head and neck squamous cell carcinoma), HCC827 (non-small cell lung cancer)[5][6] |
| Afatinib | EGFR, ErbB2, ErbB4 | ~0.5-10 nM | ~14 nM | - | ~1 nM | HCC827, H1975 (non-small cell lung cancer)[7][8] |
| Osimertinib | EGFR (including T790M) | ~1-15 nM | ~200-500 nM | - | - | PC9, HCC827 (non-small cell lung cancer)[9] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Visualizing the EGFR Signaling Pathway and Point of Inhibition
The diagram below, generated using Graphviz (DOT language), illustrates the canonical EGFR signaling cascade and highlights the mechanism of action for tyrosine kinase inhibitors like this compound.
Caption: EGFR signaling pathway and the inhibitory action of Tyrosine Kinase Inhibitors (TKIs).
Experimental Protocol: Western Blot for Validation of EGFR Inhibition
This detailed protocol outlines the steps for validating the inhibitory effect of this compound on EGFR phosphorylation and downstream signaling pathways using Western blotting.
1. Cell Culture and Treatment:
-
Culture a suitable cell line with high EGFR expression (e.g., A431, FaDu) in appropriate media until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activation.
-
Treat the cells with varying concentrations of this compound (or other EGFR inhibitors) for a predetermined time (e.g., 1-4 hours). Include a vehicle-only control.
-
Stimulate the cells with epidermal growth factor (EGF) at a final concentration of 50-100 ng/mL for 10-15 minutes to induce EGFR phosphorylation.
2. Cell Lysis and Protein Quantification:
-
Place the culture plates on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-phospho-EGFR (e.g., Tyr1068)
-
Rabbit anti-total-EGFR
-
Rabbit anti-phospho-Akt (e.g., Ser473)
-
Rabbit anti-total-Akt
-
Rabbit anti-phospho-ERK1/2 (e.g., Thr202/Tyr204)
-
Rabbit anti-total-ERK1/2
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and compare the treated samples to the control to determine the percentage of inhibition.
Experimental Workflow for Western Blot Validation
The following diagram provides a visual representation of the Western blot workflow for assessing the inhibition of EGFR phosphorylation.
Caption: A streamlined workflow for Western blot analysis of EGFR inhibition.
Conclusion
The validation of this compound's inhibitory effect on EGFR through Western blotting is a critical step in its preclinical assessment. The data presented in this guide demonstrates the exceptional potency of this compound in comparison to other established EGFR inhibitors. The provided experimental protocol and workflow diagrams offer a comprehensive resource for researchers seeking to independently verify these findings and further explore the therapeutic potential of this promising compound. The highly specific and potent nature of this compound makes it a valuable tool for investigating EGFR-driven pathologies and a strong candidate for further drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Erlotinib-mediated Inhibition of EGFR Signaling Induces Metabolic Oxidative Stress through NOX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EGFR Inhibitors: PD158780 vs. Erlotinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent epidermal growth factor receptor (EGFR) inhibitors: PD158780 and erlotinib. The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
At a Glance: Key Differences
| Feature | This compound | Erlotinib |
| Primary Target | EGFR (ErbB1) | EGFR (ErbB1) |
| Potency (EGFR) | Extremely High (IC50: 8 pM) | High (IC50: 2 nM) |
| Specificity | Reported as highly specific to the ErbB family. | Functions as a multi-kinase inhibitor, affecting other kinases, some with higher affinity than EGFR. |
| Clinical Status | Research compound | FDA-approved for non-small cell lung cancer and pancreatic cancer. |
Potency: A Quantitative Comparison
The potency of a kinase inhibitor is a critical measure of its effectiveness. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the amount of a substance required to inhibit a biological process by 50%.
Based on available data, this compound demonstrates exceptionally high potency against EGFR, with an IC50 in the picomolar range. Erlotinib is also a highly potent inhibitor, with an IC50 in the low nanomolar range.
Table 1: Comparative Potency (IC50) of this compound and Erlotinib Against the ErbB Family of Receptors
| Target | This compound IC50 | Erlotinib IC50 |
| EGFR (ErbB1) | 8 pM[1][2][3] | 2 nM[4][5] |
| ErbB2 (HER2) | 49 nM[1][2][3] | Not widely reported, but known to be less sensitive than EGFR. |
| ErbB3 (HER3) | 52 nM[1] | Not a primary target. |
| ErbB4 (HER4) | 52 nM[1][2][3] | Not a primary target. |
Note: IC50 values can vary depending on the assay conditions.
Specificity Profile: Beyond the Primary Target
Specificity is a crucial aspect of a targeted therapy, as off-target effects can lead to unforeseen side effects.
This compound is reported to be a highly specific inhibitor of the EGF receptor family. Studies have shown that micromolar concentrations are required to inhibit platelet-derived growth factor (PDGF) and basic fibroblast growth factor (bFGF) dependent processes, indicating a high degree of selectivity for EGFR-mediated pathways[1].
Erlotinib , in contrast, has been identified as a multi-kinase inhibitor. A chemical proteomics approach in pancreatic ductal adenocarcinoma (PDAC) cells revealed that erlotinib binds to and inhibits several other protein kinases with an affinity similar to or even higher than its affinity for EGFR[1]. This broader activity may contribute to its therapeutic effects and also its side-effect profile.
Table 2: Off-Target Kinase Interactions of Erlotinib in Pancreatic Ductal Adenocarcinoma Cells
| Kinase Target | Dissociation Constant (Kd) |
| STK10/LOK | 0.09 µM |
| MAP3K1 | 0.15 µM |
| ILK | 0.21 µM |
| SLK | 0.28 µM |
| Ripk2 | 0.35 µM |
| ARG | 0.36 µM |
| EGFR | 0.43 µM |
Source: Adapted from "Disclosure of Erlotinib as a Multikinase Inhibitor in Pancreatic Ductal Adenocarcinoma"[1].
Signaling Pathway Inhibition
Both this compound and erlotinib function by inhibiting the ATP-binding site of the EGFR tyrosine kinase domain. This action blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific research. Below are detailed methodologies for key experiments used to characterize EGFR inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of an inhibitor to the kinase active site.
Materials:
-
EGFR kinase
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer)
-
Test compounds (this compound, erlotinib)
-
Kinase buffer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the EGFR kinase, Eu-anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer.
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (tracer) and 615 nm (Europium).
-
The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. A decrease in the FRET ratio indicates displacement of the tracer by the test compound.
-
The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based EGFR Autophosphorylation Assay
This assay measures the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
A431 human epidermoid carcinoma cells (overexpress EGFR)
-
Cell culture medium and supplements
-
Test compounds (this compound, erlotinib)
-
Epidermal Growth Factor (EGF)
-
Lysis buffer
-
Phospho-EGFR (Tyr1173) and total EGFR antibodies
-
ELISA or Western blot reagents
Procedure:
-
Seed A431 cells in 96-well plates and grow to near confluency.
-
Starve the cells in serum-free medium for 12-24 hours to reduce basal EGFR phosphorylation.
-
Pre-incubate the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce EGFR autophosphorylation.
-
Lyse the cells and quantify the amount of phosphorylated EGFR and total EGFR using an ELISA or Western blotting.
-
The ratio of phosphorylated EGFR to total EGFR is calculated for each treatment condition.
-
The IC50 value is determined by plotting the percentage of inhibition of EGFR phosphorylation against the logarithm of the inhibitor concentration.
Conclusion
Both this compound and erlotinib are potent inhibitors of the EGFR tyrosine kinase. This compound exhibits exceptional potency, with an IC50 in the picomolar range, and is reported to be highly specific for the ErbB family of receptors. Erlotinib, while also highly potent, has a broader kinase inhibition profile, which may have implications for both its efficacy and its side-effect profile. The choice between these two inhibitors will depend on the specific research question and the desired level of selectivity. For studies requiring a highly specific probe for EGFR, this compound may be the preferred choice. For translational research, the extensive clinical data available for erlotinib provides a valuable context.
References
- 1. Disclosure of Erlotinib as a Multikinase Inhibitor in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. promega.com.cn [promega.com.cn]
Assessing PD158780's Potential in Overcoming Gefitinib Resistance in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant clinical efficacy in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the development of acquired resistance limits its long-term effectiveness. This guide provides a comparative overview of therapeutic strategies for gefitinib-resistant NSCLC, and assesses the potential efficacy of PD158780, a potent pan-ErbB inhibitor, in this context.
Mechanisms of Gefitinib Resistance
The primary mechanism of acquired resistance to gefitinib is the emergence of a secondary mutation in the EGFR gene, most commonly the T790M "gatekeeper" mutation in exon 20. This mutation increases the ATP affinity of the EGFR kinase domain, thereby reducing the inhibitory effect of gefitinib. Other resistance mechanisms include the activation of bypass signaling pathways, such as MET amplification, which allows for continued downstream signaling despite EGFR inhibition.
Current Therapeutic Strategies for Gefitinib-Resistant NSCLC
Several strategies have been developed to overcome gefitinib resistance. These include the use of second- and third-generation EGFR TKIs, as well as combination therapies.
| Therapeutic Agent/Strategy | Mechanism of Action | Key Efficacy Data (in Gefitinib-Resistant Models) |
| Afatinib | Irreversible pan-ErbB (EGFR, HER2, HER4) inhibitor | Demonstrates activity against some gefitinib-resistant cell lines, particularly those without the T790M mutation.[1] |
| Osimertinib (AZD9291) | Third-generation, irreversible EGFR TKI | Highly effective against T790M-mutant NSCLC.[2] |
| Dacomitinib (PF00299804) | Irreversible pan-ErbB inhibitor | Potent inhibitor of EGFR activating mutations and the T790M resistance mutation in vitro and in vivo.[3] |
| MET Inhibitors (e.g., Crizotinib) | Inhibit the MET receptor tyrosine kinase | Effective in combination with EGFR TKIs in patients with MET amplification-driven resistance. |
| Combination Chemotherapy | Cytotoxic agents | Can be effective in patients who have progressed on EGFR TKI therapy. |
This compound: A Potential Alternative for Gefitinib Resistance?
This compound is a potent inhibitor of the EGFR family of receptors. While direct experimental data on its efficacy in gefitinib-resistant cell lines is currently limited, its mechanism of action as a pan-ErbB inhibitor suggests it could be a viable candidate for overcoming certain resistance mechanisms.
Preclinical Data for this compound:
| Target | IC50 |
| EGFR | 8 pM |
| ErbB2 | 49 nM |
| ErbB3 | 52 nM |
| ErbB4 | 52 nM |
Source: MedchemExpress
The potent, low picomolar inhibition of EGFR by this compound, coupled with its activity against other ErbB family members, indicates a potential to inhibit the signaling pathways that contribute to gefitinib resistance, particularly in cases not driven by the T790M mutation where bypass tracks involving other ErbB receptors may be active.
Experimental Protocols
Cell Viability Assay (MTT/CCK8)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate gefitinib-resistant NSCLC cells (e.g., NCI-H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound, afatinib, gefitinib) for 72 hours. Include a vehicle-only control.
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) reagent to each well and incubate for 2-4 hours.
-
Absorbance Measurement: For MTT, solubilize the formazan crystals and measure the absorbance at 570 nm. For CCK8, measure the absorbance at 450 nm.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in protein expression and phosphorylation, providing insights into the mechanism of action of the test compound.
-
Cell Lysis: Treat gefitinib-resistant cells with the test compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.
Visualizing Signaling Pathways and Experimental Logic
References
- 1. Molecular profiling of afatinib-resistant non-small cell lung cancer cells in vivo derived from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Resistance to EGFR-TKIs in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Clinical Application of New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF00299804, an irreversible pan-ERBB inhibitor, is effective in lung cancer models with EGFR and ERBB2 mutations that are resistant to gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PD158780 and Lapatinib on ErbB2: A Guide for Researchers
This guide provides a detailed comparative analysis of two small molecule inhibitors, PD158780 and lapatinib, focusing on their activity against the ErbB2 (HER2) receptor tyrosine kinase. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed protocols, and visual diagrams to elucidate mechanisms and workflows.
Introduction
The human epidermal growth factor receptor 2 (ErbB2 or HER2) is a transmembrane tyrosine kinase that plays a critical role in cell growth and differentiation. Amplification or overexpression of the ERBB2 gene is a key driver in several cancers, particularly in 20-30% of breast and ovarian cancers, and is associated with aggressive disease and poor prognosis.[1][2] This has made ErbB2 a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular ATP-binding site of the receptor are a major class of anti-ErbB2 therapies.[3][4]
This guide focuses on two such inhibitors:
-
Lapatinib: A dual TKI that reversibly inhibits both ErbB2 and the epidermal growth factor receptor (EGFR or ErbB1).[3][4][5] It is an FDA-approved drug for the treatment of HER2-positive breast cancer.[1][5]
-
This compound: A potent inhibitor of the ErbB receptor family, known for its high specificity and strong inhibition of EGFR and other family members.[6][7]
We will compare their inhibitory potency, mechanism of action, and effects on downstream signaling pathways.
Quantitative Data Comparison
The inhibitory activity of this compound and lapatinib is most commonly quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target enzyme's activity in vitro.
| Target Kinase | This compound IC50 (nM) | Lapatinib IC50 (nM) |
| ErbB2 (HER2) | 49[6][7] | 9.2 - 14[8][9] |
| EGFR (ErbB1) | 0.008 (8 pM)[6][7] | 10.8[8][9] |
| ErbB3 | 52[6] | 4[9] |
| ErbB4 | 52[6] | 1[8] |
Summary of Potency:
-
This compound demonstrates extraordinary potency against EGFR, with an IC50 in the picomolar range.[6][7] Its activity against ErbB2, ErbB3, and ErbB4 is in the nanomolar range.[6]
-
Lapatinib shows potent, relatively balanced nanomolar inhibition against both EGFR and ErbB2.[8][9] It is also a potent inhibitor of ErbB4.[8]
Mechanism of Action and Signaling Pathways
Both this compound and lapatinib function by competing with adenosine triphosphate (ATP) at the catalytic kinase domain of the ErbB receptors.[3][10] This blockade prevents receptor autophosphorylation, a critical step for activating downstream signaling cascades that drive cell proliferation and survival, primarily the PI3K/Akt and MAPK/ERK pathways.[3][10]
Lapatinib is a reversible inhibitor, meaning it binds and dissociates from the kinase domain.[3][4] It effectively inhibits both ErbB1 and ErbB2, which is advantageous in tumors where heterodimerization of these receptors is a key signaling mechanism.[4] In contrast, this compound is a highly specific inhibitor of the EGF receptor family.[6]
Visualizing the ErbB2 Signaling Pathway
The diagram below illustrates the canonical ErbB2 signaling pathway and the points of inhibition by TKIs. ErbB2, a ligandless receptor, typically forms heterodimers with other ligand-bound ErbB family members (like ErbB1/EGFR or ErbB3), leading to the activation of downstream PI3K/Akt and MAPK pathways.[1][11]
Visualizing the Mechanism of Action
The following diagram details how these inhibitors work at the molecular level. By occupying the ATP-binding pocket of the ErbB2 kinase domain, they prevent the phosphorylation that initiates downstream signaling.
Experimental Protocols
To evaluate and compare inhibitors like this compound and lapatinib, a series of standardized in vitro and cell-based assays are required.
Protocol 1: In Vitro Kinase Assay (IC50 Determination)
This protocol determines the concentration of an inhibitor required to reduce the activity of purified ErbB2 kinase by 50%. Assays like ADP-Glo™ or HTScan® are commonly used.[12][13]
Objective: To measure the IC50 of this compound and lapatinib against recombinant human ErbB2 kinase.
Materials:
-
Recombinant Human ErbB2 Kinase (e.g., GST-tagged)
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1 peptide)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
This compound and Lapatinib (dissolved in DMSO)
-
96-well microtiter plates
-
Luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Luminometer
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of each inhibitor (e.g., from 100 µM to 1 pM) in kinase assay buffer. The final DMSO concentration should not exceed 1%.[14]
-
Prepare Master Mix: Prepare a master mix containing the kinase substrate and ATP in 1x Kinase Assay Buffer.[14]
-
Set Up Reaction Plate: To each well of a 96-well plate, add:
-
2.5 µL of inhibitor dilution (or DMSO for positive control).
-
5 µL of Master Mix (Substrate/ATP).
-
Add 1x Kinase Assay Buffer to "Blank" wells instead of enzyme.
-
-
Initiate Reaction: Add 2.5 µL of diluted ErbB2 kinase to each well (except blanks) to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop Reaction & Detect Signal:
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Analysis: Subtract the "Blank" reading from all other values. Plot the percent inhibition against the log of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell-Based ErbB2 Autophosphorylation Assay (Western Blot)
This protocol assesses the ability of the inhibitors to block ErbB2 autophosphorylation in a cellular context using ErbB2-overexpressing cancer cells (e.g., SK-BR-3, BT-474).[15][16]
Objective: To determine the effect of this compound and lapatinib on the phosphorylation of ErbB2 and downstream effectors like Akt and ERK.
Materials:
-
SK-BR-3 or BT-474 breast cancer cell lines
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Lapatinib
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary Antibodies: anti-p-ErbB2 (Tyr1221/1222), anti-ErbB2, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate SK-BR-3 cells and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or lapatinib (e.g., 1 nM to 10 µM) for a specified time (e.g., 4-24 hours).[15] Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to assess the degree of inhibition.
Visualizing the Experimental Workflow
The following diagram outlines a typical workflow for screening and validating kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening and identification of small molecule inhibitors of ErbB2‐induced invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lapatinib: new opportunities for management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lapatinib – Member of a New Generation of ErbB-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Lack of interaction between ErbB2 and insulin receptor substrate signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HTScan® HER2/ErbB2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. ErbB2 inhibition by lapatinib promotes degradation of mutant p53 protein in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
Validating PD158780-Induced Apoptosis: A Comparative Guide to Annexin V and Alternative Assays
For researchers, scientists, and drug development professionals, the accurate validation of apoptosis is a critical step in evaluating the efficacy of novel therapeutic compounds. This guide provides a comprehensive comparison of the Annexin V assay for validating apoptosis induced by the EGFR inhibitor, PD158780, alongside alternative methods. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate apoptosis detection strategy.
This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival signaling pathways. By blocking EGFR, this compound disrupts downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, ultimately leading to the induction of programmed cell death, or apoptosis. Validating this apoptotic effect is paramount in the pre-clinical assessment of this compound.
Comparing Apoptosis Detection Methods
The Annexin V assay is a widely used and reliable method for detecting one of the early hallmarks of apoptosis: the externalization of phosphatidylserine (PS) on the cell membrane. However, a variety of other assays targeting different stages and markers of apoptosis are also available. The following table provides a quantitative comparison of the Annexin V assay with other common methods for detecting apoptosis induced by EGFR inhibitors.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages | Typical % of Apoptotic Cells Detected (Drug-Treated) |
| Annexin V Assay | Detects externalized phosphatidylserine (PS) on the outer leaflet of the plasma membrane. | Early | High sensitivity for early apoptosis; relatively simple and rapid flow cytometry-based protocol. | Can also stain necrotic cells if membrane integrity is lost; PS externalization can be reversible in some contexts. | 40-70% |
| TUNEL Assay | Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks. | Late | "Gold standard" for detecting late-stage apoptosis; can be used on tissue sections. | More complex and time-consuming protocol; may also detect necrotic cells and cells with DNA damage from other sources. | 20-50% |
| Caspase Activity Assays | Measures the activity of executioner caspases (e.g., Caspase-3, -7) or initiator caspases (e.g., Caspase-8, -9). | Mid to Late | Provides mechanistic insight into the apoptotic pathway; can be adapted for high-throughput screening. | Caspase activation is a transient event; some cell death can be caspase-independent. | 30-60% |
| Mitochondrial Membrane Potential (ΔΨm) Assays | Measures the change in mitochondrial membrane potential using fluorescent dyes. | Early | Detects a very early event in the intrinsic apoptotic pathway. | Changes in mitochondrial membrane potential can also occur in necrosis and other cellular processes. | 50-80% |
Experimental Protocols
Validating this compound-Induced Apoptosis with Annexin V and Propidium Iodide Staining
This protocol outlines the steps for quantifying apoptosis in a cancer cell line (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) treated with this compound using flow cytometry.
Materials:
-
This compound
-
A431 cells (or other suitable cancer cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting:
-
Gently aspirate the culture medium.
-
Wash the cells once with cold PBS.
-
Trypsinize the cells and then neutralize the trypsin with complete medium.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
-
Staining:
-
Discard the supernatant and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Visualizing the Molecular Cascade and Experimental Process
To better understand the underlying mechanisms and the experimental procedure, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits EGFR, leading to apoptosis.
Unveiling the Selectivity of PD158780: A Comparative Guide to its Cross-Reactivity with Tyrosine Kinases
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comprehensive comparison of the tyrosine kinase inhibitor PD158780 with other alternatives, supported by experimental data and detailed protocols.
This compound is a potent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1] Its high affinity for EGFR has positioned it as a valuable tool in cancer research. However, a thorough understanding of its cross-reactivity profile against a broader spectrum of tyrosine kinases is essential for its precise application and the development of next-generation inhibitors.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been characterized against several key tyrosine kinases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound, providing a quantitative measure of its potency and selectivity.
| Kinase Target Family | Kinase | This compound IC50 (nM) | Reference |
| ErbB Family | EGFR (ErbB1) | 0.008 | [2][3] |
| ErbB2 (HER2) | 49 | [2][3] | |
| ErbB3 (HER3) | 52 | [3] | |
| ErbB4 (HER4) | 52 | [3] | |
| Other Receptor Tyrosine Kinases | PDGF Receptor | >10,000 | [1] |
| FGF Receptor | >10,000 | [1] |
Note: A comprehensive kinome scan dataset for this compound against a wider panel of tyrosine kinases is not publicly available at the time of this publication. The data presented is based on published literature.
Comparative Selectivity with Other EGFR Inhibitors
To contextualize the selectivity of this compound, it is useful to compare its activity with other well-characterized EGFR tyrosine kinase inhibitors, such as Gefitinib and Erlotinib. While a direct head-to-head comprehensive kinome scan including this compound is not available, the known primary targets and general selectivity profiles offer valuable insights.
-
Gefitinib (Iressa®) is a selective inhibitor of EGFR.
-
Erlotinib (Tarceva®) is another potent and selective EGFR inhibitor.
This compound exhibits exceptionally high potency for EGFR, with an IC50 in the picomolar range, surpassing that of many first-generation inhibitors.[2][3] Its high selectivity against PDGF and FGF receptors is a key characteristic.[1]
Experimental Methodologies
The determination of kinase inhibitor selectivity is crucial for its preclinical and clinical development. A standard and robust method for this is the radiometric kinase assay.
Radiometric Kinase Assay Protocol (using [γ-³³P]ATP)
This protocol outlines the general steps for assessing the inhibitory activity of a compound like this compound against a panel of tyrosine kinases.
1. Reagents and Materials:
-
Purified recombinant kinase enzymes
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
[γ-³³P]ATP (radiolabeled)
-
Test compound (this compound) at various concentrations
-
96-well filter plates
-
Phosphoric acid (for washing)
-
Scintillation counter
2. Assay Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO). Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate.
-
Reaction Setup: In a 96-well filter plate, add the test compound dilutions. To each well, add the kinase/substrate master mix.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP mixed with [γ-³³P]ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes) to allow for substrate phosphorylation.
-
Termination and Washing: Stop the reaction by adding an excess of phosphoric acid. Wash the filter plates multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the filter plates, measure the amount of radioactivity incorporated into the substrate in each well using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of this compound compared to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Signaling Pathways and Experimental Workflows
To better illustrate the context of this compound's activity, the following diagrams, generated using the DOT language, depict the EGFR signaling pathway and the experimental workflow for kinase profiling.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for radiometric kinase inhibitor profiling.
Conclusion
This compound is a highly potent and selective inhibitor of the ErbB family of tyrosine kinases, with exceptional activity against EGFR. Its minimal inhibition of other receptor tyrosine kinases such as PDGFR and FGFR underscores its specificity. While a comprehensive kinome-wide cross-reactivity profile for this compound is not currently in the public domain, the available data positions it as a valuable research tool for studying EGFR-driven signaling pathways. Further broad-panel screening would provide a more complete understanding of its off-target effects and inform its potential for therapeutic development. The methodologies outlined in this guide provide a framework for conducting such essential selectivity profiling for this and other kinase inhibitors.
References
- 1. Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD 158780 | EGFR | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vivo Efficacy of PD158780 and AG1478 in Cancer Models
For researchers and professionals in drug development, understanding the in vivo performance of small molecule inhibitors is critical for preclinical assessment. This guide provides a comparative overview of the in vivo efficacy of two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors: PD158780 and AG1478. While both compounds target the same critical oncogenic pathway, the publicly available data on their in vivo antitumor activity varies significantly.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Both this compound and AG1478 are designed to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration. By blocking the ATP-binding site of the EGFR tyrosine kinase domain, this compound and AG1478 prevent this initial phosphorylation step, thereby inhibiting the downstream signaling and suppressing tumor growth.
In Vivo Efficacy Data
AG1478: Summary of In Vivo Efficacy
AG1478 has demonstrated significant antitumor activity in various preclinical cancer models. The following table summarizes key findings from in vivo studies.
| Tumor Model | Cell Line | Animal Model | Dosing Regimen | Key Findings |
| Epidermoid Carcinoma Xenograft | A431 | Nude Mice | 400 µg and 1,000 µg, intraperitoneal (i.p.) injection | Dose-dependent and significant inhibition of tumor growth. At day 13, mean tumor volume was reduced from 760 mm³ (vehicle) to 590 mm³ (400 µg) and 320 mm³ (1,000 µg).[1] |
| Glioblastoma Xenograft | U87MG.Δ2–7 | Nude Mice | 1,000 µg, i.p. injection | Significant inhibition of tumor growth at the 1,000 µg dose.[1] |
| Breast Cancer (Transgenic Model) | - | MMTV/Neu + MMTV/TGF-α Bigenic Mice | 50 mg/kg, daily i.p. injections | At 28 weeks, all 10 AG1478-treated mice were tumor-free, compared to 50% of the 10 control mice developing tumors.[2] |
This compound: In Vivo Efficacy Data
Despite its characterization as an EGFR inhibitor, there is a conspicuous absence of published in vivo studies detailing the efficacy of this compound in animal cancer models. The available literature primarily focuses on its in vitro activity. This lack of in vivo data precludes a direct quantitative comparison with AG1478.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below is a representative experimental protocol for an in vivo xenograft study with AG1478, based on published research.
Protocol: In Vivo Xenograft Efficacy Study of AG1478
-
Cell Culture:
-
Human epidermoid carcinoma A431 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin in a humidified atmosphere of 5% CO2 at 37°C.
-
-
Animal Model:
-
Female athymic nude mice (4-6 weeks old) are used. Animals are housed in a pathogen-free environment and handled according to institutional guidelines.
-
-
Tumor Cell Inoculation:
-
A431 cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or serum-free medium.
-
A suspension of 1 x 106 to 5 x 106 cells in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored by caliper measurements two to three times per week. Tumor volume is calculated using the formula: (length x width2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
-
Drug Preparation and Administration:
-
AG1478 is dissolved in a suitable vehicle, such as dimethyl sulfoxide (DMSO).
-
The drug is administered via intraperitoneal (i.p.) injection at the specified doses (e.g., 400 µg or 1,000 µg per mouse) on a defined schedule (e.g., daily or every other day). The control group receives vehicle injections.
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study.
-
The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised and weighed.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to compare tumor growth between the treated and control groups.
-
Conclusion
Based on the available scientific literature, AG1478 has demonstrated clear in vivo antitumor efficacy in multiple preclinical cancer models, with supporting data on dosing and outcomes. In contrast, there is a significant lack of published in vivo efficacy data for this compound, making a direct comparison of their in vivo performance unfeasible at this time. For researchers selecting an EGFR inhibitor for in vivo studies, AG1478 has a more established profile of antitumor activity in animal models. Further research and publication of in vivo data for this compound would be necessary to enable a comprehensive and direct comparison of these two EGFR inhibitors.
References
A Comparative Guide to the Efficacy of PD158780 on Wild-Type vs. Mutant EGFR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental data available for the compound PD158780, a potent member of the 4-[ar(alk)ylamino]pyridopyrimidine class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[1] The focus is on its differential effects on wild-type (WT) EGFR versus clinically significant mutant forms.
Overview and Mechanism of Action
This compound is a potent and specific inhibitor of the ErbB family of receptor tyrosine kinases.[2][3] As a first-generation EGFR inhibitor, it functions as an ATP-competitive antagonist, binding to the kinase domain of EGFR and preventing the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[1] This inhibition is highly specific to the EGF receptor; micromolar concentrations are required to affect platelet-derived growth factor (PDGF) or basic fibroblast growth factor (bFGF) dependent processes.[1][4]
Below is a diagram illustrating the canonical EGFR signaling pathway and the point of inhibition by this compound.
References
- 1. Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18F-Labeled Pyrido[3,4-d]pyrimidine as an Effective Probe for Imaging of L858R Mutant Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,4-diarylaminopyrimidine derivatives as potent and selective epidermal growth factor receptor (EGFR) inhibitors against L858R/T790M resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of PD158780
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of PD158780, a potent EGFR tyrosine kinase inhibitor. Adherence to these procedural steps is critical for minimizing risks associated with this class of compounds.
I. Understanding the Hazard Profile of this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent inhibitor of the ErbB receptor family, including the Epidermal Growth Factor Receptor (EGFR), necessitates that it be handled as a potentially hazardous substance.[1][2] Kinase inhibitors, particularly those used in cancer research, can possess cytotoxic, mutagenic, or teratogenic properties.[3][4] Therefore, precautionary disposal measures are essential.
Key Chemical and Biological Data:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂BrN₅ | R&D Systems[2] |
| Molecular Weight | 330.18 g/mol | R&D Systems[2] |
| Target | EGFR, ErbB2, ErbB4 | MedchemExpress[1], R&D Systems[2] |
| IC₅₀ (EGFR) | 0.008 nM | R&D Systems[2] |
| Solubility | Soluble in DMSO and ethanol | R&D Systems[2] |
| Storage | Store at -20°C | R&D Systems[2] |
II. Step-by-Step Disposal Protocol for this compound
The following protocol is based on general best practices for the disposal of potent chemical compounds and hazardous laboratory waste.[5][6][7][8][9] Always consult and adhere to your institution's specific Environmental Health and Safety (EH&S) guidelines.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves. For handling larger quantities or pure solid compound, consider double gloving.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated personal protective equipment (gloves, weigh boats, etc.), in a dedicated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure, leak-proof lid.[5]
-
Do not mix with other, incompatible waste streams.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as unused stock solutions or experimental media, in a designated hazardous liquid waste container.
-
The container should be made of a material compatible with the solvent used (e.g., DMSO, ethanol).
-
Ensure the container is properly sealed to prevent leaks and evaporation.
-
-
Sharps Waste:
-
Any sharps (needles, syringes, etc.) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.[4]
-
3. Labeling of Waste Containers:
-
All waste containers must be accurately and clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) present (e.g., "in DMSO")
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator and laboratory contact information
-
4. Storage of Waste:
-
Store hazardous waste in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Do not store large quantities of waste in the lab for extended periods. Adhere to your institution's limits on accumulation time and volume.[5][8]
5. Arranging for Disposal:
-
Once the waste container is full or has reached its accumulation time limit, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a scheduled pickup.
-
Do not attempt to dispose of this compound down the sink or in the regular trash.[5]
III. Experimental Workflow and Disposal Decision Process
The following diagram illustrates the logical flow for handling and disposing of this compound within a typical experimental setting.
Caption: Disposal workflow for this compound from experiment to final pickup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.uri.edu [web.uri.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling PD158780
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of PD158780, a potent EGFR tyrosine kinase inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Adherence to these guidelines is essential when working with this compound.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the known effects of EGFR tyrosine kinase inhibitors, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various handling scenarios.
| Situation | Required Personal Protective Equipment |
| Weighing and Aliquoting Powder | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles- N95 or higher rated respirator (if not handled in a certified chemical fume hood) |
| Preparing Solutions | - Nitrile gloves- Laboratory coat- Safety glasses with side shields or chemical splash goggles |
| Administering to Cell Cultures | - Nitrile gloves- Laboratory coat |
| Cleaning Spills | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles- Disposable shoe covers |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All initial handling of powdered this compound, including weighing and aliquoting, must be conducted in a certified chemical fume hood or a containment glove box to avoid inhalation of airborne particles.
-
Use anti-static weigh paper or a weighing boat.
-
Ensure all spatulas and surfaces are decontaminated after use.
2. Solution Preparation:
-
This compound is soluble in DMSO.
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Cap the vial securely and vortex or sonicate until the solution is clear.
3. Cell Culture Applications:
-
When adding this compound solutions to cell cultures, use filtered pipette tips to prevent aerosol formation.
-
All manipulations should be performed in a biological safety cabinet (BSC).
-
Incubators containing treated cells should be clearly labeled.
4. Spill Management:
-
In case of a spill, immediately alert others in the area.
-
For small spills of solutions, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand).
-
For powder spills, carefully cover with a damp paper towel to avoid raising dust, then collect the material.
-
Clean the spill area with a suitable detergent and water, followed by a 70% ethanol solution.
-
All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | - Collect in a clearly labeled, sealed container for hazardous chemical waste.- Do not mix with other chemical waste unless compatibility is confirmed. |
| This compound Solutions | - Collect in a designated, sealed, and labeled hazardous waste container.- Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated biohazard or chemical waste bag/container.- Do not dispose of in regular trash. |
| Contaminated PPE (e.g., gloves, lab coats) | - Place in a designated chemical waste bag immediately after use. |
All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
